Piriprost Potassium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO4.K/c1-2-3-5-13-21(28)15-16-22-23-17-20(12-8-9-14-26(30)31)27(24(23)18-25(22)29)19-10-6-4-7-11-19;/h4,6-7,10-11,15-17,21-22,25,28-29H,2-3,5,8-9,12-14,18H2,1H3,(H,30,31);/q;+1/p-1/b16-15+;/t21-,22+,25+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJDMFZMRXDIKI-FFGYHVHASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)[O-])O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)[O-])O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34KNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88851-62-1 | |
| Record name | Piriprost potassium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088851621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIRIPROST POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZYM2BH34M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Piriprost Potassium: A Technical Guide to its Mechanism of Action in Leukotriene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leukotrienes are potent, lipid-derived inflammatory mediators synthesized through the 5-lipoxygenase (5-LO) pathway. Their role in the pathophysiology of various inflammatory diseases, including asthma and allergic rhinitis, has established their synthesis pathway as a critical target for therapeutic intervention. This document provides an in-depth technical overview of Piriprost Potassium (also known as U-60257), a selective inhibitor of leukotriene synthesis. We will explore its primary molecular target, summarize its inhibitory potency through quantitative data, detail the experimental methodologies used to elucidate its mechanism, and visualize the core signaling pathways and workflows. The primary mechanism of action for this compound is the direct inhibition of arachidonate 5-lipoxygenase, the key initiating enzyme in the leukotriene biosynthetic cascade.
The Leukotriene Synthesis Pathway
The biosynthesis of leukotrienes is initiated by cellular stimuli that activate phospholipase A2, leading to the release of arachidonic acid (AA) from membrane phospholipids. The free AA is then metabolized by a series of enzymes, with 5-lipoxygenase (5-LO) catalyzing the critical first two steps in the pathway.[1][2]
-
5-Lipoxygenase Activation : In the presence of 5-lipoxygenase-activating protein (FLAP), 5-LO converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE).
-
Formation of LTA₄ : 5-LO then rapidly converts 5-HPETE into the unstable epoxide intermediate, Leukotriene A₄ (LTA₄).[3]
-
Branching Pathways : LTA₄ serves as a crucial branch point. It can be either:
-
Hydrolyzed by LTA₄ hydrolase to form Leukotriene B₄ (LTB₄), a potent chemoattractant for neutrophils.[4][5][6]
-
Conjugated with glutathione by LTC₄ synthase to produce Leukotriene C₄ (LTC₄). LTC₄ is subsequently metabolized to LTD₄ and LTE₄. Collectively, these are known as the cysteinyl leukotrienes, which are powerful bronchoconstrictors.[2]
-
Core Mechanism of Action of this compound
This compound is a selective inhibitor of leukotriene synthesis.[7] Extensive research has demonstrated that its principal site of action is the direct inhibition of arachidonate 5-lipoxygenase (5-LO), the rate-limiting enzyme that initiates the entire leukotriene biosynthetic cascade.[8] By targeting this upstream enzyme, Piriprost effectively blocks the production of both major classes of leukotrienes: LTB₄ and the cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄).[8][9]
The inhibitory effect of Piriprost on 5-LO is notable for its selectivity. At concentrations effective for 5-LO inhibition (e.g., 100 µM), Piriprost has no significant effect on other key enzymes in eicosanoid metabolism, such as cyclooxygenase (COX) or 12-lipoxygenase.[8] This selectivity minimizes off-target effects and underscores its specific role as a leukotriene synthesis inhibitor.
Quantitative Analysis of Inhibitory Activity
The potency of this compound has been quantified across various cellular systems and assays. The half-maximal inhibitory concentration (IC₅₀) and half-maximal effective dose (ID₅₀) values demonstrate its efficacy in blocking the synthesis of multiple leukotriene products.
| Target/Product Measured | Cell/System | IC₅₀ / ID₅₀ Value | Reference |
| 5-Lipoxygenase (5-HETE release) | Cultured Myometrial Cells | ~100 µM | [10] |
| LTB₄ Synthesis | Human Peripheral Neutrophils | 1.8 µM | [8] |
| 5-HETE, LTB₄, Sulfidopeptide LTs | Cloned Mouse Mast Cells | 9 - 14 µM | [9] |
| 5-HETE, LTB₄, Sulfidopeptide LTs | Rat Basophil Leukemia Cells | 15 - 50 µM | [9] |
| Leukotriene & Histamine Release | Isolated Porcine Lung Cells | 0.11 µM | [10][11] |
| LTC Synthase | Solubilized Rat Basophil Leukemia Cells | 1.5 mM (weak inhibition) | [9] |
Experimental Protocols and Methodologies
The mechanism of Piriprost was elucidated through a series of in vitro cellular assays. While specific protocols vary between publications, a generalized workflow can be constructed.
Generalized Experimental Workflow
The fundamental approach involves stimulating leukotriene-producing cells in the presence and absence of this compound and subsequently quantifying the downstream products.
Detailed Methodologies (Reconstructed)
Objective: To determine the IC₅₀ of this compound on 5-lipoxygenase activity in a cellular context.
-
Cell Preparation:
-
Human Neutrophils: Isolate human peripheral neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in a buffered salt solution (e.g., PBS with Ca²⁺ and Mg²⁺).[8]
-
Mast Cells / Leukemia Cells: Culture cloned mouse mast cells or rat basophil leukemia cells under standard conditions. Harvest cells and resuspend in an appropriate buffer for the assay.[9]
-
-
Inhibition Assay:
-
Aliquot cell suspensions into reaction tubes.
-
Add this compound (dissolved in a suitable solvent like DMSO or ethanol) to achieve a range of final concentrations. Include a vehicle-only control.
-
Pre-incubate the cells with the inhibitor for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate leukotriene synthesis by adding a stimulating agent, such as calcium ionophore A23187, which induces calcium influx and activates 5-LO.
-
In some experiments, exogenous arachidonic acid is added to assess if the inhibition is competitive.[8]
-
Incubate for a further defined period (e.g., 5-10 minutes) at 37°C.
-
-
Quantification of Leukotrienes:
-
Terminate the reaction by adding a cold solvent (e.g., methanol) or by acidification.
-
Centrifuge to pellet cell debris.
-
Extract the leukotrienes from the supernatant using solid-phase extraction (SPE) columns.
-
Analyze the extracted samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection or by using specific Enzyme Immunoassays (EIA) for products like LTB₄ and 5-HETE.[9]
-
Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the Piriprost concentration. Calculate the IC₅₀ value from this curve.
-
Conclusion and Implications
This compound serves as a selective and potent inhibitor of the leukotriene synthesis pathway. Its clear mechanism of action—the targeted inhibition of the 5-lipoxygenase enzyme—prevents the formation of both LTB₄ and the cysteinyl leukotrienes. This upstream blockade is a powerful therapeutic strategy for mitigating the effects of these pro-inflammatory mediators. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working on novel anti-inflammatory agents targeting the arachidonic acid cascade. While clinical studies have explored its effects, Piriprost remains a valuable tool compound for preclinical research into the roles of leukotrienes in health and disease.[12]
References
- 1. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 7. Piriprost: a selective inhibitor of leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of human neutrophil arachidonate 5-lipoxygenase by 6,9-deepoxy-6,9-(phenylimino)-delta 6,8-prostaglandin I1 (U-60257) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Effect of inhaled piriprost (U-60, 257) a novel leukotriene inhibitor, on allergen and exercise induced bronchoconstriction in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Piriprost Potassium: A Technical Guide to its Biochemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piriprost Potassium, also known as U-60257B, is a potent inhibitor of leukotriene synthesis.[1] As a structural analog of prostaglandin I2, it has been a subject of interest in research focused on inflammatory and allergic responses.[2] This technical guide provides a comprehensive overview of the biochemical properties, structure, and mechanism of action of this compound, tailored for professionals in the fields of research, science, and drug development. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of its biological pathways and experimental workflows.
Chemical Structure and Properties
This compound is the potassium salt of Piriprost. Its chemical structure is characterized by a prostacyclin backbone with a phenylimino group replacing the 6,9-epoxy bridge.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₄KNO₄ | [2][3] |
| Molecular Weight | 463.65 g/mol | [2][3] |
| Alternate Names | U-60257B | [2] |
| Purity | >98% | [2] |
| Canonical SMILES | CCCCC--INVALID-LINK--O.[K+] | [3] |
| InChIKey | UFJDMFZMRXDIKI-FFGYHVHASA-M | [3] |
Biochemical Properties and Mechanism of Action
This compound primarily functions as an inhibitor of the 5-lipoxygenase (5-LO) pathway, a critical route in the biosynthesis of leukotrienes.[4][5] Leukotrienes are potent lipid mediators involved in inflammatory and allergic reactions. By inhibiting this pathway, this compound effectively reduces the production of various pro-inflammatory eicosanoids.
Inhibition of Leukotriene Synthesis
This compound has been shown to inhibit the release of both leukotrienes and histamine.[1] Its inhibitory effects on the formation of 5-hydroxyeicosatetraenoic acid (5-HETE), leukotriene B4 (LTB4), and sulfidopeptide leukotrienes have been quantified in various cell types.[4]
Table 2: Inhibitory Activity of this compound
| Target | Cell Type | IC₅₀ Value | Reference |
| Leukotriene and Histamine Release | Isolated porcine lung cells | 0.11 μM | [1] |
| 5-HETE, LTB4, Sulfidopeptide Leukotrienes | Mouse mast cells | 9 - 14 μM | [4] |
| 5-HETE, LTB4, Sulfidopeptide Leukotrienes | Rat basophil leukemia cells | 15 - 50 μM | [4] |
| Solubilized LTC Synthase | Rat basophil leukemia cells | 1.5 mM (weak inhibition) | [4] |
Effect on Alkaline Phosphatase Activity
In addition to its role in the leukotriene pathway, this compound has been observed to increase alkaline phosphatase (ALP) activity in cultured rat endometrial stromal cells.[1][4] This effect suggests a potential role for this compound in cellular differentiation and tissue remodeling processes. A 100 μM concentration of Piriprost inhibited 5-lipoxygenase activity and decreased the production of 5-HETE by 53%.[4]
Signaling Pathway
This compound exerts its primary effect by targeting the 5-lipoxygenase enzyme within the leukotriene synthesis pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted through a series of enzymatic steps into various leukotrienes.
Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While a specific, detailed synthesis and purification protocol for this compound is not publicly available, this section provides generalized methodologies for key experiments based on available literature.
Synthesis and Purification of Prostaglandin Analogs (General Overview)
The synthesis of prostaglandin analogs like Piriprost is a complex multi-step process often involving chiral starting materials to ensure the correct stereochemistry of the final product. A common strategy is the Corey lactone approach.
Synthesis:
-
Starting Material: A suitable chiral cyclopentane derivative (e.g., Corey lactone) is often used as the starting material.
-
Side-Chain Introduction: The two side chains characteristic of prostaglandins are introduced sequentially using various organic reactions such as Wittig reactions or organocuprate additions.
-
Functional Group Transformations: Throughout the synthesis, functional groups are protected and deprotected as needed. Key transformations may include reductions, oxidations, and the formation of the specific ring system (in the case of Piriprost, the phenylimino-bridged ring).
-
Final Steps: The final steps typically involve deprotection of any remaining protecting groups and conversion to the desired salt form, in this case, the potassium salt.
Purification: High-performance liquid chromatography (HPLC) is the method of choice for the purification of prostaglandin analogs.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often with a small amount of acid (e.g., acetic acid or trifluoroacetic acid) to improve peak shape, is employed.
-
Detection: UV detection at a suitable wavelength (e.g., 210-280 nm) is used to monitor the elution of the compound.
-
Fraction Collection: Fractions containing the pure product are collected, and the solvent is removed under reduced pressure.
5-Lipoxygenase Inhibition Assay (Generalized Protocol)
This assay measures the ability of a compound to inhibit the activity of the 5-lipoxygenase enzyme.
Caption: Generalized workflow for a 5-Lipoxygenase inhibition assay.
Methodology:
-
Reagents: Purified 5-lipoxygenase enzyme, arachidonic acid (substrate), buffer (e.g., Tris-HCl), and this compound at various concentrations.
-
Procedure: a. Pre-incubate the 5-lipoxygenase enzyme with different concentrations of this compound (or vehicle control) in the reaction buffer for a specified time at a controlled temperature (e.g., 37°C). b. Initiate the reaction by adding arachidonic acid. c. Monitor the formation of the product (hydroperoxyeicosatetraenoic acids) by measuring the increase in absorbance at 234 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Alkaline Phosphatase Activity Assay (Generalized Protocol for Cultured Cells)
This assay quantifies the activity of alkaline phosphatase in cell lysates.
Methodology:
-
Cell Culture and Treatment: a. Culture rat endometrial stromal cells in appropriate media until they reach the desired confluency. b. Treat the cells with various concentrations of this compound for a specified period.
-
Cell Lysis: a. Wash the cells with phosphate-buffered saline (PBS). b. Lyse the cells using a lysis buffer (e.g., containing Triton X-100) to release the intracellular enzymes.
-
Enzymatic Reaction: a. In a 96-well plate, add a specific volume of cell lysate to each well. b. Add a substrate solution containing p-nitrophenyl phosphate (pNPP). c. Incubate the plate at 37°C for a defined time. Alkaline phosphatase will hydrolyze pNPP to p-nitrophenol, which is yellow.
-
Measurement: a. Stop the reaction by adding a stop solution (e.g., NaOH). b. Measure the absorbance of the yellow product at 405 nm using a microplate reader.
-
Data Analysis: a. Create a standard curve using known concentrations of p-nitrophenol. b. Determine the ALP activity in the cell lysates by comparing their absorbance to the standard curve. Normalize the activity to the total protein concentration of the lysate.
Conclusion
References
- 1. Preparative HPLC purification of prostaglandin endoperoxides and isolation of novel cyclooxygenase-derived arachidonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP2311820A1 - Process for the purification of latanoprost by HPLC - Google Patents [patents.google.com]
- 4. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
- 5. Total synthesis of natural (levo) and enantiomeric (dextro) forms of prostaglandin El - PubMed [pubmed.ncbi.nlm.nih.gov]
Piriprost Potassium: A Technical Guide to its Cellular Targets and Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piriprost potassium is a synthetic compound recognized for its inhibitory effects on inflammatory pathways. This technical guide provides an in-depth analysis of the known cellular targets and binding sites of this compound. It consolidates current research findings, presenting quantitative data on its inhibitory activities, detailing relevant experimental methodologies, and visualizing the associated signaling pathways. The evidence points towards a dual-targeting mechanism of action, primarily involving the inhibition of the 5-lipoxygenase (5-LOX) pathway and the competitive antagonism of the formyl peptide receptor 1 (FPR1). This document serves as a comprehensive resource for researchers and professionals engaged in the study and development of anti-inflammatory therapeutics.
Introduction
This compound, a derivative of prostaglandin I1, has been investigated for its potential as an anti-inflammatory agent. Its primary mechanism of action has been attributed to the inhibition of leukotriene synthesis, key mediators in inflammatory responses. However, emerging evidence suggests a more complex pharmacological profile, including interactions with chemotactic G protein-coupled receptors. This guide aims to provide a detailed technical overview of the molecular interactions of this compound, offering a valuable resource for further research and drug development.
Cellular Targets and Mechanism of Action
Current scientific literature indicates that this compound exerts its biological effects through at least two distinct cellular targets: the 5-lipoxygenase pathway and the formyl peptide receptor 1.
Inhibition of the 5-Lipoxygenase Pathway
Piriprost is a well-documented inhibitor of the 5-lipoxygenase (5-LOX) pathway, which is critical for the biosynthesis of leukotrienes. Leukotrienes are potent lipid mediators of inflammation, involved in processes such as leukocyte chemotaxis, increased vascular permeability, and bronchoconstriction. Piriprost has been shown to inhibit the formation of key products of this pathway, including 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4).
Antagonism of the Formyl Peptide Receptor 1 (FPR1)
In addition to its effects on leukotriene synthesis, Piriprost has been identified as a specific and competitive antagonist of the formyl peptide receptor 1 (FPR1)[1]. FPR1 is a G protein-coupled receptor expressed on phagocytic leukocytes, such as neutrophils, and plays a crucial role in the innate immune response by recognizing N-formylated peptides derived from bacteria and mitochondria. By competitively binding to FPR1, Piriprost can block the downstream signaling events induced by FPR1 agonists like N-formyl-methionyl-leucyl-phenylalanine (fMLP), including superoxide production[1]. This antagonistic activity appears to be independent of its 5-lipoxygenase inhibitory action[1].
Quantitative Data
The inhibitory potency of this compound has been quantified in various in vitro systems. The following table summarizes the available IC50 values for its effects on the 5-lipoxygenase pathway.
| Inhibitory Activity | Cell Type/System | IC50 (µM) | Reference |
| Inhibition of 5-HETE formation | Mouse Mast Cells | 9 - 14 | |
| Inhibition of LTB4 formation | Mouse Mast Cells | 9 - 14 | |
| Inhibition of sulfidopeptide leukotriene formation | Mouse Mast Cells | 9 - 14 | |
| Inhibition of 5-HETE formation | Rat Basophil Leukemia Cells | 15 - 50 | |
| Inhibition of LTB4 formation | Rat Basophil Leukemia Cells | 15 - 50 | |
| Inhibition of sulfidopeptide leukotriene formation | Rat Basophil Leukemia Cells | 15 - 50 |
Signaling Pathways
The dual-targeting mechanism of this compound is best understood by visualizing its points of intervention in the relevant signaling pathways.
Experimental Protocols
The characterization of this compound's cellular targets involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol outlines a general method to determine the inhibitory effect of this compound on 5-LOX activity.
Methodology:
-
Enzyme Preparation: A crude 5-lipoxygenase enzyme preparation can be obtained from the 20,000g supernatant of homogenized rat basophilic leukemia (RBL-1) cells.
-
Incubation: The enzyme preparation is pre-incubated with varying concentrations of this compound (or vehicle control) in a suitable buffer (e.g., Tris-HCl with CaCl2 and ATP) for a defined period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination and Product Analysis: After a set time, the reaction is terminated (e.g., by acidification and addition of an organic solvent). The formation of 5-LOX products, such as 5-HETE and LTB4, is quantified using methods like High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition at each Piriprost concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
FPR1 Competitive Binding Assay
This protocol describes a general method to assess the competitive binding of this compound to the FPR1 receptor.
Methodology:
-
Cell Preparation: Human neutrophils are isolated from fresh blood, or a cell line stably expressing human FPR1 is used.
-
Binding Reaction: The cells are incubated in a binding buffer containing a fixed concentration of a radiolabeled FPR1 agonist (e.g., [³H]fMLP) and varying concentrations of unlabeled this compound. A parallel set of incubations is performed with an excess of unlabeled fMLP to determine non-specific binding.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cells with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for Piriprost is determined from a competition curve. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation, which requires the Kd of the radioligand.
fMLP-Induced Superoxide Production Assay
This protocol details a method to measure the inhibitory effect of this compound on fMLP-induced superoxide production in neutrophils.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from peripheral blood.
-
Pre-incubation: Neutrophils are pre-incubated with different concentrations of this compound or vehicle control.
-
Stimulation: The cells are then stimulated with a sub-maximal concentration of fMLP.
-
Superoxide Detection: Superoxide production is measured by the superoxide dismutase-inhibitable reduction of ferricytochrome c, which is monitored spectrophotometrically as an increase in absorbance at 550 nm.
-
Data Analysis: The rate of superoxide production is calculated, and the inhibitory effect of Piriprost is determined as a percentage of the control response.
Conclusion
This compound demonstrates a multifaceted mechanism of action, primarily characterized by its ability to inhibit the 5-lipoxygenase pathway and act as a competitive antagonist at the formyl peptide receptor 1. This dual-targeting capability positions Piriprost as a compound of significant interest in the field of inflammation research. The quantitative data and experimental protocols provided in this guide offer a solid foundation for scientists and researchers to further investigate its therapeutic potential and to design novel anti-inflammatory agents with similar dual-action profiles. Further studies are warranted to determine the precise binding sites and affinities of this compound to its cellular targets to fully elucidate its pharmacological properties.
References
Piriprost Potassium: A Technical Guide on its Role in the Inhibition of Histamine and Leukotriene Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piriprost Potassium (U-60257B) is a potent inhibitor of leukotriene synthesis, which has also been demonstrated to inhibit the release of histamine from mast cells. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on mast cell degranulation, with a focus on its inhibitory actions on both histamine and leukotriene release. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the pertinent biological pathways to serve as a valuable resource for researchers in allergy, immunology, and drug development. While the precise mechanism of histamine release inhibition by this compound is not fully elucidated, this guide synthesizes the available evidence to provide a thorough understanding of its anti-inflammatory potential.
Introduction: Mast Cell Activation and Mediator Release
Mast cells are critical effector cells in the immune system, playing a central role in allergic and inflammatory responses. Their activation, primarily through the aggregation of the high-affinity IgE receptor (FcεRI), initiates a complex signaling cascade. This cascade culminates in the degranulation and release of a plethora of pre-formed and newly synthesized inflammatory mediators, including histamine and leukotrienes.
-
Histamine: Stored in granules, histamine is a primary mediator of the acute allergic response, responsible for vasodilation, increased vascular permeability, and smooth muscle contraction.
-
Leukotrienes: These are lipid mediators synthesized de novo from arachidonic acid via the 5-lipoxygenase (5-LO) pathway upon mast cell activation. They are potent bronchoconstrictors and chemoattractants for other immune cells, contributing significantly to the late-phase allergic reaction and chronic inflammation.
The inhibition of the synthesis and/or release of these mediators is a key therapeutic strategy for the management of allergic diseases such as asthma and allergic rhinitis.
This compound: An Inhibitor of Leukotriene Synthesis and Histamine Release
This compound, also known as U-60257B, is recognized as a selective inhibitor of leukotriene synthesis. Its primary mechanism of action is the inhibition of the 5-lipoxygenase pathway, thereby blocking the conversion of arachidonic acid to leukotrienes.
In addition to its well-established role in blocking leukotriene production, studies have shown that this compound also inhibits the release of histamine. One study reported an IC50 of 0.11 μM for the combined inhibition of leukotriene and histamine release from isolated porcine lung cells. Other research has indicated that Piriprost inhibits the formation of 5-hydroxyeicosatetraenoic acid (5-HETE), LTB4, and sulfidopeptide leukotrienes with IC50 values in the micromolar range in mouse mast cells and basophil leukemia cells.
Quantitative Data on the Inhibitory Activity of this compound
The following table summarizes the available quantitative data on the inhibitory potency of this compound.
| Target | Cell/Tissue Type | Parameter Measured | IC50 Value |
| Leukotriene & Histamine Release | Isolated Porcine Lung Cells | Combined Inhibition | 0.11 μM |
| 5-HETE, LTB4, Sulfidopeptide Leukotrienes | Cloned Mouse Mast Cells | Formation Inhibition | 9 - 14 μM |
| 5-HETE, LTB4, Sulfidopeptide Leukotrienes | Rat Basophil Leukemia Cells | Formation Inhibition | 15 - 50 μM |
Experimental Protocols
The following protocols are representative of the methodologies used to assess the inhibitory effects of compounds like this compound on mast cell degranulation and mediator release.
Mast Cell Isolation and Culture
-
Source: Primary mast cells can be isolated from various tissues, such as rodent peritoneal lavage or human lung tissue. Alternatively, mast cell lines like RBL-2H3 (rat basophilic leukemia) or LAD2 (human mast cell line) are commonly used.
-
Culture Conditions: Mast cells are typically cultured in appropriate media (e.g., RPMI-1640 or StemPro™-34 SFM) supplemented with growth factors such as Stem Cell Factor (SCF) and Interleukin-3 (IL-3) for primary cells.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay is a common method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
-
Cell Preparation: Mast cells are sensitized overnight with IgE. The cells are then washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer).
-
Compound Incubation: The cells are pre-incubated with various concentrations of this compound or a vehicle control for a specified period.
-
Stimulation: Degranulation is induced by adding a stimulant, such as an antigen (for IgE-sensitized cells) or a calcium ionophore (e.g., A23187).
-
Quantification: After incubation, the reaction is stopped, and the cell supernatant is collected. The amount of β-hexosaminidase released into the supernatant is quantified by a colorimetric assay using a substrate like p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
Data Analysis: The percentage of degranulation is calculated relative to the total β-hexosaminidase content of the cells (determined by lysing the cells with a detergent like Triton X-100).
Histamine Release Assay
Histamine release is often measured using an enzyme-linked immunosorbent assay (ELISA).
-
Sample Collection: Cell supernatants are collected following the same stimulation procedure as in the degranulation assay.
-
ELISA Procedure: The histamine concentration in the supernatants is determined using a commercially available histamine ELISA kit according to the manufacturer's instructions.
Leukotriene Quantification
Leukotriene levels can be measured by various methods, including ELISA or liquid chromatography-mass spectrometry (LC-MS).
-
Sample Preparation: Supernatants from stimulated mast cells are collected.
-
Quantification: The concentrations of specific leukotrienes (e.g., LTC4, LTD4, LTB4) are measured using specific ELISA kits or by LC-MS for more comprehensive profiling.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in mast cell activation and the proposed sites of action for this compound.
Figure 1: Simplified signaling pathway of IgE-dependent mast cell activation leading to histamine release.
Piriprost Potassium (U-60257B): A Technical Whitepaper on a Leukotriene Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piriprost Potassium (U-60257B) is a potent inhibitor of leukotriene synthesis, targeting the 5-lipoxygenase (5-LOX) pathway. This document provides a comprehensive technical overview of the existing original research on this compound. It includes a summary of its inhibitory activity, detailed experimental protocols derived from published literature, and a visualization of its mechanism of action. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the fields of inflammation, immunology, and drug development.
Core Concepts and Mechanism of Action
This compound is recognized for its inhibitory effects on the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. The primary mechanism of action of this compound is the inhibition of the 5-lipoxygenase (5-LOX) enzyme. 5-LOX is a key enzyme in the metabolic pathway that converts arachidonic acid into leukotrienes. By inhibiting this enzyme, this compound effectively blocks the production of various leukotrienes, including leukotriene C4 (LTC4) and leukotriene B4 (LTB4), as well as histamine release. This targeted inhibition of the 5-LOX pathway underlies the anti-inflammatory properties of the compound.
Quantitative Data Summary
| Parameter | Value | Cell Type | Stimulus | Reference |
| IC50 | 0.11 µM | Isolated Porcine Lung Cells | Not Specified | [1] |
| ID50 (LTC4 Inhibition) | 2 x 10⁻⁶ M | Human Eosinophils | Calcium Ionophore A23187 | Cromwell et al., 1985 |
Table 1: Inhibitory Potency of this compound on Leukotriene and Histamine Release
Note: Further quantitative data from full-text articles will be integrated upon availability.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research on this compound.
Inhibition of Leukotriene C4 Generation in Human Eosinophils
This protocol is based on the methodology described by Cromwell et al. (1985).
Objective: To determine the inhibitory effect of this compound on the generation of leukotriene C4 (LTC4) from human eosinophils stimulated with a calcium ionophore.
Materials:
-
This compound (U-60257B)
-
Calcium Ionophore A23187
-
Human eosinophils (isolated from peripheral blood)
-
Radioimmunoassay (RIA) kit for LTC4
-
Appropriate cell culture media and buffers
Procedure:
-
Eosinophil Isolation: Isolate human eosinophils from the peripheral blood of healthy donors using a standard density gradient centrifugation method followed by negative selection to achieve high purity.
-
Cell Culture and Pre-incubation: Resuspend the isolated eosinophils in a suitable buffer and pre-incubate them with varying concentrations of this compound for a specified period.
-
Stimulation: Induce leukotriene synthesis by adding the calcium ionophore A23187 to the eosinophil suspension.
-
Incubation: Incubate the cell suspension for a defined time at 37°C to allow for LTC4 production.
-
Termination of Reaction: Stop the reaction by centrifuging the cell suspension to pellet the cells and collecting the supernatant.
-
Quantification of LTC4: Measure the concentration of LTC4 in the supernatant using a specific radioimmunoassay (RIA).
-
Data Analysis: Calculate the percentage of inhibition of LTC4 generation at each concentration of this compound and determine the ID50 value.
Measurement of Alkaline Phosphatase Activity in Rat Endometrial Stromal Cells
This protocol is a generalized procedure based on the mention of increased alkaline phosphatase (ALP) activity in the literature.[1]
Objective: To assess the effect of this compound on the activity of alkaline phosphatase in cultured rat endometrial stromal cells.
Materials:
-
This compound (U-60257B)
-
Rat endometrial stromal cells
-
Cell culture medium and supplements
-
Alkaline phosphatase assay kit
-
Cell lysis buffer
-
Protein assay kit
Procedure:
-
Cell Culture: Culture rat endometrial stromal cells in an appropriate medium until they reach a desired confluency.
-
Treatment: Treat the cells with different concentrations of this compound for a specified duration. Include a vehicle control group.
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable cell lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay.
-
Alkaline Phosphatase Assay: Measure the alkaline phosphatase activity in the cell lysates using a commercially available assay kit, which typically involves the conversion of a substrate (e.g., p-nitrophenyl phosphate) to a colored product.
-
Data Normalization and Analysis: Normalize the alkaline phosphatase activity to the total protein concentration for each sample. Compare the ALP activity in the this compound-treated groups to the control group to determine the effect of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the 5-lipoxygenase signaling pathway and a general experimental workflow for assessing the inhibitory activity of this compound.
Caption: 5-Lipoxygenase Signaling Pathway Inhibition by this compound.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Piriprost Potassium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piriprost Potassium (U-60,257) is a potent and selective inhibitor of the 5-lipoxygenase (5-LOX) enzyme.[1][2] This enzyme is critical in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammatory and allergic responses.[3][4][5] By inhibiting 5-LOX, this compound effectively reduces the production of leukotrienes, making it a valuable tool for in vivo research in inflammatory diseases such as asthma, allergic rhinitis, and inflammatory bowel disease. These application notes provide a detailed protocol for conducting in vivo studies to evaluate the efficacy of this compound.
Mechanism of Action
This compound exerts its effects by inhibiting the 5-lipoxygenase enzyme, which is the initial and rate-limiting step in the leukotriene biosynthetic pathway. This pathway is activated in response to various inflammatory stimuli. The inhibition of 5-LOX by this compound leads to a significant reduction in the synthesis of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These mediators are known to cause bronchoconstriction, increase vascular permeability, and promote the infiltration of inflammatory cells.[3][4][5]
Data Presentation
In Vivo Efficacy of Piriprost
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Fetal Lambs | Intravenous | > 20 mg/kg | 502% increase in pulmonary blood flow and 87% decrease in pulmonary vascular resistance. | [5] |
| Rats (Thioglycollate-induced peritonitis) | Intraperitoneal | 40 mg/kg | 34% inhibition of leukocyte accumulation. | |
| Guinea Pigs (Antigen-induced bronchoconstriction) | Aerosol | 0.01% solution (180s exposure) | Inhibition of bronchoconstriction with a duration of action of approximately 1.5 hours. |
Experimental Protocols
Protocol 1: Evaluation of Anti-Inflammatory Activity in a Murine Model of Peritonitis
This protocol describes the induction of peritonitis in mice to assess the anti-inflammatory effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Thioglycollate broth (3% w/v, sterile)
-
Male C57BL/6 mice (8-10 weeks old)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Hemocytometer
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Grouping and Dosing:
-
Randomly divide mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (e.g., 10, 20, 40 mg/kg)
-
Positive control (e.g., Dexamethasone 5 mg/kg)
-
-
Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the inflammatory stimulus.
-
-
Induction of Peritonitis:
-
Inject 1 mL of sterile 3% thioglycollate broth intraperitoneally into each mouse.
-
-
Peritoneal Lavage and Cell Counting:
-
Four hours after thioglycollate injection, euthanize the mice by CO2 asphyxiation.
-
Inject 5 mL of cold PBS into the peritoneal cavity.
-
Gently massage the abdomen and then aspirate the peritoneal fluid.
-
Centrifuge the collected fluid at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Determine the total number of leukocytes using a hemocytometer and Trypan blue exclusion for cell viability.
-
-
Data Analysis:
-
Calculate the percentage inhibition of leukocyte migration for each treatment group compared to the vehicle control group.
-
Perform statistical analysis using an appropriate test (e.g., one-way ANOVA followed by a post-hoc test).
-
Protocol 2: Assessment of Bronchoprotective Effects in a Guinea Pig Model of Asthma
This protocol outlines the procedure to evaluate the ability of this compound to inhibit antigen-induced bronchoconstriction in sensitized guinea pigs.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (adjuvant)
-
Aerosol delivery system
-
Whole-body plethysmograph
-
Male Hartley guinea pigs (300-400 g)
Procedure:
-
Sensitization:
-
Sensitize guinea pigs by intraperitoneal injection of 100 µg of OVA emulsified in 1 mg of aluminum hydroxide in 1 mL of saline.
-
Use the animals for the experiment 2-3 weeks after sensitization.
-
-
Aerosol Administration:
-
Acclimatize the sensitized guinea pigs to the whole-body plethysmograph.
-
Expose the animals to an aerosol of either vehicle or this compound (e.g., 0.01% solution for 180 seconds).
-
-
Antigen Challenge:
-
Fifteen minutes after drug administration, challenge the guinea pigs with an aerosol of 0.5% OVA for 60 seconds.
-
-
Measurement of Bronchoconstriction:
-
Record specific airway resistance (sRaw) or Penh (Enhanced Pause) continuously using the plethysmograph for at least 30 minutes after the antigen challenge.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the maximum increase in sRaw or Penh in the this compound-treated groups compared to the vehicle-treated group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the 5-lipoxygenase (5-LOX) enzyme, a key step in the leukotriene synthesis pathway.
Experimental Workflow for In Vivo Anti-Inflammatory Studies
Caption: A generalized experimental workflow for evaluating the in vivo anti-inflammatory effects of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. Characterization of 5-lipoxygenase inhibitors in biochemical and functional in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Lipoxygenase inhibition reduces inflammation and neuronal apoptosis via AKT signaling after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the inhibition of 5-lipoxygenase product formation by tryptanthrin: mechanistic studies and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of Piriprost Potassium: A Review of Available Methodologies
For Researchers, Scientists, and Drug Development Professionals
Piriprost Potassium is identified as a structural analog of prostaglandin I2.[1] It is a small molecule with the chemical formula C₂₆H₃₄NO₄.K and a molecular weight of 463.65.[1][2] Its chemical structure suggests that chromatographic and mass spectrometry-based methods would be highly suitable for its analysis.
Potential Analytical Techniques
Given the structural information available for this compound, the following analytical techniques are proposed as starting points for method development and validation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of pharmaceutical compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most effective approach.
Key Considerations for HPLC Method Development:
-
Column: A C18 column is a common starting point for the separation of non-polar to moderately polar compounds.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) would be used. The pH of the aqueous phase and the gradient of the organic solvent would need to be optimized to achieve good peak shape and resolution.
-
Detection: Ultraviolet (UV) detection would be a primary choice. The wavelength of maximum absorbance for this compound would need to be determined experimentally.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[3][4] This technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.
Key Considerations for LC-MS/MS Method Development:
-
Ionization Source: An electrospray ionization (ESI) source, likely in positive ion mode, would be suitable for a molecule like this compound.
-
Mass Spectrometry: A triple quadrupole mass spectrometer would be used to perform Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. This involves selecting a precursor ion (the molecular ion of this compound) and a specific product ion generated through collision-induced dissociation.
-
Sample Preparation: For biological samples such as plasma or urine, a sample preparation step like protein precipitation, liquid-liquid extraction, or solid-phase extraction would be necessary to remove interferences.
Experimental Protocols: A General Framework
While specific protocols for this compound are not available, the following provides a general workflow that can be adapted for method development.
General HPLC Protocol Framework
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
-
Sample Preparation (for drug product):
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (Gradient elution)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at a predetermined wavelength.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Data Presentation
Quantitative data from method validation studies should be summarized in clear and concise tables.
Table 1: System Suitability Parameters for HPLC Analysis
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Table 2: Method Validation Summary
| Parameter | Results |
| Linearity (r²) | |
| Range | |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) | |
| Accuracy (% Recovery) | |
| Precision (% RSD) |
Visualizations
Diagrams are essential for illustrating experimental workflows and logical relationships.
Caption: General workflow for the analysis of this compound using HPLC.
Conclusion
While specific, validated analytical methods for this compound are not documented in publicly accessible literature, this application note provides a comprehensive guide for researchers and scientists to develop and validate suitable methods. The proposed HPLC and LC-MS/MS frameworks, along with the general experimental protocols, offer a solid foundation for initiating analytical studies on this compound. Method development and validation should be performed in accordance with ICH guidelines to ensure the reliability and accuracy of the results.
References
Application Notes and Protocols for Anti-Inflammatory Compounds in Rodent Models
Note on Piriprost Potassium: Extensive literature searches did not yield specific in vivo studies for this compound in rodent inflammation models. The available research on Piriprost (also known as U-60257) primarily focuses on its in vitro activity as a 5-lipoxygenase inhibitor and its effects on human neutrophils[1]. Therefore, the following application notes and protocols are provided as a comprehensive guide for evaluating a novel or uncharacterized compound with potential anti-inflammatory properties, such as this compound, in a standard rodent inflammation model. The data and methodologies presented are synthesized from studies on various reference anti-inflammatory agents.
Data Presentation: Reference Compound Dosages in Rat Paw Edema Model
The table below summarizes the effective dosages of several anti-inflammatory compounds used in the carrageenan-induced rat paw edema model, a common assay for screening potential anti-inflammatory drugs. This data can serve as a reference for dose-range finding studies for a new compound.
| Compound | Animal Model | Route of Administration | Effective Dose Range | Primary Outcome |
| Indomethacin | Rat | Oral | 10 mg/kg | Inhibition of paw edema[2] |
| Naproxen | Rat | Oral | 15 mg/kg | Inhibition of paw edema[2] |
| Dexamethasone | Rat | Intraperitoneal | 0.4 mg/kg | Inhibition of hind-paw hyperalgesia and edema[3] |
| Dipyrone | Rat | Not Specified | 1 - 50 mg/kg | Reduction of hind-paw hyperalgesia and edema[3] |
| Pteropodine | Rat | Not Specified | 10, 20, and 40 mg/kg | Inhibition of paw edema[4] |
| MR-39 | Mouse | Intraperitoneal | 10 mg/kg for 8 days | Reduction of pro-inflammatory cytokines in the hippocampus[5][6] |
| Portulaca oleracea Extract | Rat | Not Specified | 50 - 200 mg/kg | Suppression of lung inflammation[7] |
Experimental Protocols: Carrageenan-Induced Paw Edema in Rats
This protocol details a widely accepted method for inducing acute inflammation in a rodent model to assess the efficacy of anti-inflammatory compounds.
1. Animals:
-
Male Wistar or Sprague-Dawley rats weighing between 150-200g are commonly used.
-
Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and have free access to food and water.
-
Acclimatize the animals to the laboratory environment for at least one week before the experiment.
2. Materials:
-
Test compound (e.g., this compound)
-
Vehicle for the test compound (e.g., saline, distilled water, or a small percentage of DMSO in saline)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
Plethysmometer for measuring paw volume
-
Syringes and needles for administration
3. Experimental Procedure:
-
Grouping: Divide the animals into at least four groups (n=6-8 per group):
-
Group 1: Vehicle control (receives only the vehicle)
-
Group 2: Test compound (receives the test compound at a specific dose)
-
Group 3: Positive control (receives a standard anti-inflammatory drug like indomethacin)
-
Group 4: Carrageenan control (receives the vehicle and carrageenan injection)
-
-
Compound Administration:
-
Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before the carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat (except for the vehicle control group, which may receive a saline injection).
-
-
Measurement of Paw Edema:
-
Measure the volume of the injected paw using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan)[2].
-
4. Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point using the following formula:
-
% Edema = ((Vt - V0) / V0) * 100
-
Where Vt is the paw volume at time t and V0 is the initial paw volume.
-
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group:
-
% Inhibition = ((% Edema_control - % Edema_treated) / % Edema_control) * 100
-
-
Statistical analysis is typically performed using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treated groups with the control group. A p-value of <0.05 is generally considered statistically significant.
Mandatory Visualizations
Caption: Experimental workflow for the carrageenan-induced paw edema model in rats.
Caption: Simplified NF-κB signaling pathway in inflammation.
References
- 1. Effect of the 5-lipoxygenase inhibitor piriprost on superoxide production by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic and antiinflammatory effects of dipyrone in rat adjuvant arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Anti-Inflammatory and Anti-Oxidant Activity of Portulaca oleracea Extract on LPS-Induced Rat Lung Injury [mdpi.com]
Application Note: HPLC-Based Quantification of Piriprost Potassium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Piriprost Potassium. This compound, a structural analog of prostaglandin I2, requires precise quantification for quality control and research purposes.[1] This method utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient means of determining the concentration of this compound in various sample matrices. The described protocol is suitable for routine analysis in pharmaceutical quality control and research laboratories.
Introduction
This compound (U-60257B) is a compound of interest in pharmaceutical research.[1] Accurate and precise analytical methods are crucial for the determination of its purity and concentration in bulk drug substances and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and specificity. This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic conditions are summarized in Table 1.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:0.05 M Potassium Phosphate Buffer (pH 6.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
Table 1: HPLC Chromatographic Conditions
Reagents and Standards
-
This compound reference standard (>98% purity)[1]
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Preparation of Solutions
2.3.1. Mobile Phase Preparation (0.05 M Potassium Phosphate Buffer, pH 6.0)
-
Dissolve 6.8 g of potassium phosphate monobasic in 1000 mL of HPLC grade water.
-
Adjust the pH to 6.0 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the buffer and acetonitrile in a 40:60 ratio.
-
Degas the mobile phase by sonication for 15 minutes.
2.3.2. Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
2.3.3. Preparation of Calibration Standards
Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 50 µg/mL.
Sample Preparation
For a hypothetical tablet formulation:
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 20 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The analytical method was validated according to ICH guidelines for linearity, precision, and accuracy.
Linearity
The linearity of the method was evaluated by analyzing the calibration standards at six different concentrations. The peak area was plotted against the concentration, and a linear regression analysis was performed.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 52.3 |
| 5 | 258.1 |
| 10 | 515.9 |
| 20 | 1032.5 |
| 40 | 2068.3 |
| 50 | 2585.7 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Linearity Data for this compound
Precision
The precision of the method was assessed by performing six replicate injections of a 20 µg/mL standard solution.
| Replicate | Peak Area (mAU*s) |
| 1 | 1031.8 |
| 2 | 1035.2 |
| 3 | 1029.7 |
| 4 | 1033.1 |
| 5 | 1036.5 |
| 6 | 1030.9 |
| Mean | 1032.9 |
| Standard Deviation | 2.6 |
| Relative Standard Deviation (%RSD) | 0.25% |
Table 3: Precision Data for this compound
Accuracy (Recovery)
The accuracy of the method was determined by spiking a placebo sample with known amounts of this compound at three different concentration levels (80%, 100%, and 120% of the target concentration).
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80% | 16.0 | 15.8 | 98.8 |
| 100% | 20.0 | 19.9 | 99.5 |
| 120% | 24.0 | 24.2 | 100.8 |
| Mean Recovery (%) | 99.7 |
Table 4: Accuracy (Recovery) Data for this compound
Experimental Workflow and Signaling Pathway Visualization
The overall experimental workflow for the HPLC-based quantification of this compound is depicted below.
Caption: Experimental workflow for HPLC quantification.
As a prostaglandin I2 analog, this compound is expected to interact with prostaglandin receptors, initiating a signaling cascade. A generalized representation of this pathway is shown below.
Caption: Generalized prostaglandin signaling pathway.
Conclusion
The developed HPLC method is simple, rapid, accurate, and precise for the quantification of this compound. The method is suitable for routine quality control analysis and research applications. The validation results demonstrate that the method is reliable for its intended purpose.
References
Uncharted Territory: The Role of Piriprost Potassium in Hypoxic Pulmonary Vasoconstriction Remains Undocumented
Despite a comprehensive review of available scientific literature, no studies detailing the use or effects of Piriprost Potassium in the context of hypoxic pulmonary vasoconstriction (HPV) have been identified. Consequently, the creation of detailed application notes and protocols for this specific compound is not possible at this time.
Researchers, scientists, and drug development professionals are advised that information regarding this compound's mechanism of action, quantitative effects, or experimental protocols related to HPV is currently absent from published research. The initial search aimed to uncover data on its signaling pathways and impact on the physiological process of HPV, but the compound is not mentioned in the existing body of work on this topic.
It is conceivable that "this compound" may be known by an alternative name, or it may be a compound that has not been investigated for its role in the complex mechanisms of HPV.
The Established Role of Potassium Channels in Hypoxic Pulmonary Vasoconstriction
While information on this compound is unavailable, the broader role of potassium (K+) channels in the mechanism of HPV is well-established.[1][2][3][4] Hypoxic pulmonary vasoconstriction is a crucial physiological response in the lungs where blood vessels constrict in areas of low oxygen to redirect blood flow to better-ventilated regions, thereby optimizing gas exchange.[2][4]
The current understanding of this mechanism, often referred to as the "K+ channel hypothesis," can be summarized as follows:
-
Hypoxia Sensing: In pulmonary artery smooth muscle cells (PASMCs), low oxygen levels are sensed, believed to involve the mitochondria.[4][5]
-
Inhibition of Potassium Channels: This hypoxic environment leads to the inhibition of specific voltage-gated potassium (Kv) channels.[2][6] The exact mechanism is still under investigation but is thought to involve changes in reactive oxygen species (ROS).[4][6]
-
Membrane Depolarization: The closure of K+ channels reduces the outward flow of potassium ions, causing the cell membrane to depolarize.[1][4][7]
-
Calcium Influx: This depolarization activates voltage-gated calcium (Ca2+) channels, leading to an influx of calcium into the cell.[4][7][8]
-
Vasoconstriction: The rise in intracellular calcium concentration triggers the contraction of the smooth muscle, resulting in the narrowing of the pulmonary arteries.[4][8][9]
This signaling cascade is unique to the pulmonary vasculature, as hypoxia typically causes vasodilation in systemic blood vessels.[2]
Visualizing the General HPV Signaling Pathway
The following diagram illustrates the generally accepted signaling pathway of hypoxic pulmonary vasoconstriction, highlighting the central role of potassium channel inhibition.
Caption: General signaling pathway of Hypoxic Pulmonary Vasoconstriction (HPV).
Should further information or an alternative name for this compound become available, a new search can be initiated to provide the specific, detailed application notes and protocols as originally requested.
References
- 1. Direct role for potassium channel inhibition in hypoxic pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxic pulmonary vasoconstriction: role of voltage-gated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Hypoxic Pulmonary Vasoconstriction: From Molecular Mechanisms to Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Assessing Piriprost Potassium Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piriprost Potassium is a synthetic compound identified as a leukotriene synthesis inhibitor and a structural analog of prostaglandin I2.[1] Preclinical studies have indicated its potential as an anti-inflammatory and immunomodulatory agent. Specifically, this compound has been shown to inhibit the release of both leukotrienes and histamine, key mediators in allergic and inflammatory responses.[2] Furthermore, it has demonstrated the ability to increase alkaline phosphatase (ALP) activity in endometrial stromal cells, suggesting a potential role in modulating uterine receptivity.[2]
These application notes provide a comprehensive experimental framework for assessing the efficacy of this compound. The protocols detailed below encompass in vitro and in vivo models designed to elucidate its mechanism of action and evaluate its therapeutic potential in relevant disease models.
I. In Vitro Efficacy Assessment
A. Inhibition of Inflammatory Mediator Release
1. Leukotriene Release Assay
This protocol is designed to quantify the inhibitory effect of this compound on the release of leukotrienes from stimulated inflammatory cells.
Experimental Protocol:
-
Cell Culture: Culture a suitable inflammatory cell line (e.g., mast cells, basophils, or macrophages) in appropriate media.
-
Cell Stimulation: Seed the cells in a 96-well plate and pre-incubate with varying concentrations of this compound for 1-2 hours.
-
Induction of Leukotriene Release: Stimulate the cells with a suitable agonist (e.g., calcium ionophore A23187, IgE/anti-IgE) to induce leukotriene synthesis and release.
-
Sample Collection: After a defined incubation period, centrifuge the plate and collect the cell-free supernatant.
-
Quantification: Measure the concentration of leukotrienes (e.g., LTC4, LTD4, LTE4) in the supernatant using a commercially available ELISA kit.[3][4][5]
-
Data Analysis: Calculate the percentage inhibition of leukotriene release for each concentration of this compound compared to the vehicle control.
2. Histamine Release Assay
This protocol assesses the ability of this compound to inhibit histamine release from basophils or mast cells.
Experimental Protocol:
-
Cell Source: Use either isolated human peripheral blood basophils or a cultured mast cell line.
-
Pre-incubation: Incubate the cells with a range of this compound concentrations.
-
Stimulation: Induce histamine release by adding an appropriate secretagogue (e.g., anti-IgE, compound 48/80).[6][7]
-
Termination of Reaction: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.
-
Histamine Measurement: Determine the histamine content in the supernatant using a sensitive method such as an enzyme immunoassay (EIA) or a fluorometric assay.[8][9][10]
-
Data Analysis: Express the results as a percentage of inhibition of histamine release relative to the control.
Data Presentation: In Vitro Inhibition of Mediator Release
| This compound Conc. (µM) | % Inhibition of Leukotriene Release (Mean ± SD) | % Inhibition of Histamine Release (Mean ± SD) |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| IC50 |
B. Assessment of Endometrial Stromal Cell Function
1. Alkaline Phosphatase (ALP) Activity Assay
This protocol measures the effect of this compound on the activity of alkaline phosphatase, a marker of endometrial stromal cell decidualization.[11][12]
Experimental Protocol:
-
Cell Culture: Isolate and culture primary human or rodent endometrial stromal cells.
-
Treatment: Treat the confluent cell cultures with different concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Cell Lysis: Lyse the cells to release intracellular ALP.
-
ALP Activity Measurement: Determine ALP activity in the cell lysates using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.[13][14] The rate of p-nitrophenol formation is proportional to the ALP activity.
-
Protein Quantification: Measure the total protein concentration in the lysates to normalize the ALP activity.
-
Data Analysis: Express ALP activity as units per milligram of protein and compare the treated groups to the vehicle control.
Data Presentation: Effect on Alkaline Phosphatase Activity
| This compound Conc. (µM) | ALP Activity (U/mg protein) (Mean ± SD) | Fold Change vs. Control |
| 0 (Control) | 1.0 | |
| 0.1 | ||
| 1 | ||
| 10 |
II. In Vivo Efficacy Assessment
A. Model of Allergic Airway Inflammation (Asthma)
This in vivo model evaluates the potential of this compound to mitigate the key features of allergic asthma.[1][2][15][16]
Experimental Protocol:
-
Animal Model: Use a well-established murine model of allergic asthma, such as the ovalbumin (OVA)-sensitized and challenged model.
-
Sensitization: Sensitize the animals (e.g., BALB/c mice) by intraperitoneal injection of OVA emulsified in alum.
-
Drug Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) prior to and during the allergen challenge phase.
-
Allergen Challenge: Challenge the sensitized animals by intranasal or aerosol exposure to OVA.
-
Assessment of Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor agent (e.g., methacholine) using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the inflammatory cell infiltrate (e.g., eosinophils, neutrophils, lymphocytes) by cell counting and differential staining.
-
Cytokine and Leukotriene Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and leukotrienes in the BAL fluid by ELISA.[17]
-
Histopathology: Collect lung tissue for histological analysis to assess airway inflammation and mucus production (e.g., H&E and PAS staining).
Data Presentation: In Vivo Efficacy in Allergic Asthma Model
| Treatment Group | AHR (Penh value at max methacholine dose) | Total BAL Cells (x10^5) | Eosinophils in BAL (%) | IL-4 in BAL (pg/mL) | Leukotrienes in BAL (pg/mL) |
| Naive | |||||
| Vehicle Control | |||||
| This compound (Low Dose) | |||||
| This compound (High Dose) | |||||
| Positive Control (e.g., Dexamethasone) |
B. Model of Endometrial Receptivity
This model assesses the potential of this compound to influence uterine receptivity, a critical factor for successful embryo implantation.
Experimental Protocol:
-
Animal Model: Use a pseudopregnant mouse model.
-
Hormonal Priming: Synchronize the estrous cycle of female mice and induce a pseudopregnant state through mating with vasectomized males.
-
Drug Administration: Administer this compound during the pre-implantation period.
-
Assessment of Uterine Receptivity Markers:
-
Alkaline Phosphatase (ALP) Staining: Perform histochemical staining for ALP activity in uterine cross-sections on the day of expected implantation.
-
Gene Expression Analysis: Analyze the expression of key receptivity markers (e.g., Hoxa10, Lif) in uterine tissue by qRT-PCR.
-
-
Embryo Implantation Model (Optional):
-
Perform embryo transfer into the uteri of treated pseudopregnant females.
-
Assess the number of implantation sites a few days post-transfer.
-
Data Presentation: In Vivo Efficacy in Endometrial Receptivity Model
| Treatment Group | Uterine ALP Staining Intensity (Arbitrary Units) | Hoxa10 Gene Expression (Fold Change) | Number of Implantation Sites (Mean ± SD) |
| Vehicle Control | 1.0 | ||
| This compound (Low Dose) | |||
| This compound (High Dose) |
III. Signaling Pathway and Workflow Visualizations
Caption: Leukotriene synthesis pathway and the inhibitory target of this compound.
Caption: Experimental workflow for in vitro assessment of this compound.
Caption: Experimental workflow for in vivo assessment of this compound.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 3. novamedline.com [novamedline.com]
- 4. Development of enzyme-linked immunosorbent assays for measurement of leukotrienes and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. buhlmannlabs.ch [buhlmannlabs.ch]
- 6. novamedline.com [novamedline.com]
- 7. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. fybreeds.com [fybreeds.com]
- 9. ldn.de [ldn.de]
- 10. assaygenie.com [assaygenie.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development and Characterization of Alkaline Phosphatase-Positive Human Umbilical Cord Perivascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alkaline Phosphatase Activity Assays, 96-Well [cellbiolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Leukotriene B4 Release from Mast Cells in IgE-Mediated Airway Hyperresponsiveness and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Piriprost Potassium Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Piriprost Potassium concentration in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the potassium salt of Piriprost. Piriprost is an inhibitor of leukotriene formation.[1][2] Its primary mechanism of action is the inhibition of the 5-lipoxygenase (5-LO) pathway, which is a key enzyme in the biosynthesis of leukotrienes from arachidonic acid.[1][3] By inhibiting 5-lipoxygenase, Piriprost reduces the production of various leukotrienes, including LTB4 and the sulfidopeptide leukotrienes (LTC4, LTD4, and LTE4).[1]
Q2: What are the typical starting concentrations for this compound in in vitro assays?
Based on published data for Piriprost, a good starting point for concentration ranges in in vitro assays would be between 1 µM and 100 µM. The half-maximal inhibitory concentration (IC50) has been observed to be in the range of 9 to 50 µM in different cell lines.[1] However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound for in vitro experiments?
For short-term storage (days to weeks), this compound can be stored at 0-4°C in a dry, dark environment. For long-term storage (months to years), it is recommended to store it at -20°C.[2] To prepare a stock solution, dissolve this compound in a suitable solvent like DMSO. Further dilutions into aqueous buffers or cell culture media should be made immediately before use. Stability studies have been performed on both Piriprost and this compound, and it is important to refer to the manufacturer's instructions for specific details on solubility and stability in different solvents and media.[2]
Q4: In which cell lines has the activity of Piriprost been characterized?
The inhibitory effect of Piriprost on leukotriene formation has been studied in cloned mouse mast cells and rat basophil leukemia cells.[1] Additionally, its effect on superoxide production has been investigated in human neutrophils.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibitory effect observed | Inappropriate Concentration: The concentration of this compound may be too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the IC50 value for your specific cell line and assay conditions. |
| Compound Instability: this compound may have degraded due to improper storage or handling. | Ensure the compound is stored correctly (see FAQ Q3). Prepare fresh stock solutions and dilutions for each experiment. | |
| Cell Line Insensitivity: The target pathway (5-lipoxygenase) may not be active or may be expressed at low levels in your chosen cell line. | Confirm the expression and activity of the 5-lipoxygenase pathway in your cell line. Consider using a positive control for leukotriene synthesis inhibition. | |
| High cell toxicity or off-target effects | Concentration Too High: The concentration of this compound may be in the toxic range for your cells. | Determine the cytotoxicity of this compound in your cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). Use concentrations below the toxic threshold for your functional assays. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity. | Ensure the final concentration of the solvent in your assay is below the tolerance level of your cells (typically <0.5% for DMSO). Include a solvent control in your experiments. | |
| Inconsistent results between experiments | Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect the experimental outcome. | Use cells within a consistent passage number range. Seed cells at a consistent density and ensure they are in a healthy, log-phase of growth before treatment. |
| Inaccurate Pipetting: Errors in preparing dilutions or adding reagents can lead to variability. | Use calibrated pipettes and follow good laboratory practices for preparing serial dilutions. |
Quantitative Data Summary
Table 1: IC50 Values for Piriprost in Different Cell Lines
| Cell Line | Inhibited Product(s) | IC50 (µM) | Reference |
| Cloned mouse mast cells | 5-HETE, LTB4, LTC4 | 9 - 14 | [1] |
| Rat basophil leukemia cells | 5-HETE, LTB4, LTC4, LTD4, LTE4 | 15 - 50 | [1] |
Experimental Protocols
1. Determination of IC50 for Inhibition of Leukotriene Synthesis
This protocol provides a general framework for determining the IC50 value of this compound for the inhibition of leukotriene synthesis in a cell-based assay.
-
Cell Culture: Culture the chosen cell line (e.g., rat basophil leukemia cells) in appropriate media and conditions until they reach the desired confluency.
-
Cell Stimulation: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for a specified time (e.g., 30 minutes).
-
Induction of Leukotriene Synthesis: Stimulate the cells with a calcium ionophore such as A23187 to induce the release of arachidonic acid and subsequent leukotriene synthesis.[1]
-
Sample Collection: After a defined incubation period, collect the cell supernatant.
-
Leukotriene Quantification: Measure the concentration of the target leukotriene (e.g., LTB4 or LTC4) in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Plot the percentage of inhibition of leukotriene synthesis against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
2. Cell Viability Assay (MTT Assay)
This protocol can be used to assess the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the this compound concentration to determine the cytotoxic concentration.
Visualizations
Caption: this compound inhibits the 5-lipoxygenase pathway.
Caption: General workflow for in vitro assays with this compound.
References
- 1. Experiments on the mode of action of piriprost (U-60,257), an inhibitor of leukotriene formation in cloned mouse mast cells and in rat basophil leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Ketoconazole inhibits the biosynthesis of leukotrienes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the 5-lipoxygenase inhibitor piriprost on superoxide production by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Piriprost Potassium experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experiments with Piriprost Potassium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as U-60257B) is a structural analog of prostaglandin I2 and functions as a selective inhibitor of leukotriene synthesis.[1] Its primary mechanism involves the inhibition of the 5-lipoxygenase (5-LO) enzyme, which is a key enzyme in the biosynthetic pathway of leukotrienes from arachidonic acid. By inhibiting 5-LO, this compound effectively reduces the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).
Q2: What are the common experimental applications of this compound?
This compound is primarily used in in vitro and in vivo studies to investigate the role of leukotrienes in various physiological and pathological processes. Common applications include:
-
Studying inflammatory responses in cell cultures (e.g., neutrophils, mast cells).
-
Investigating the role of leukotrienes in asthma and other respiratory diseases.
-
Examining its effect on endometrial stromal cells, where it has been shown to increase alkaline phosphatase (ALP) activity.
Q3: How should this compound be stored and handled?
Proper storage and handling are crucial for maintaining the stability and activity of this compound.
| Storage Condition | Recommendation |
| Powder | Store the solid powder at -20°C for long-term storage. |
| Stock Solutions | Prepare stock solutions in appropriate solvents like DMSO, ethanol, or dimethylformamide. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months. |
| Working Solutions | Prepare fresh working solutions from stock solutions for each experiment. |
Data summarized from multiple chemical supplier safety data sheets.
Q4: In which solvents is this compound soluble?
This compound exhibits solubility in several organic solvents.
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Dimethylformamide (DMF) | Soluble |
Data summarized from multiple chemical supplier safety data sheets.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Leukotriene Synthesis
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Ensure the compound has been stored correctly at -20°C or -80°C. Prepare fresh stock solutions. Consider purchasing a new batch of the compound if degradation is suspected. |
| Improper Solution Preparation | Verify the correct solvent was used and that the compound was fully dissolved. Sonication may aid in solubilization. Prepare fresh dilutions for each experiment. |
| Incorrect Drug Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. |
| Cell Health and Viability | Ensure cells are healthy and in the logarithmic growth phase. High cell confluence or poor viability can affect cellular responses. Perform a cell viability assay (e.g., MTT or Trypan Blue) in the presence of this compound to rule out cytotoxicity. |
| Assay Variability | Minimize variability in cell seeding density, incubation times, and reagent additions. Include appropriate positive and negative controls in every experiment. |
| Genetic Variability in Cells | Be aware that different cell lines or primary cells from different donors may exhibit varied responses to leukotriene synthesis inhibitors due to genetic polymorphisms in the 5-LO pathway. |
Experimental Workflow for Leukotriene Synthesis Inhibition Assay
Workflow for a typical leukotriene synthesis inhibition experiment.
Issue 2: Variable or Unexpected Results in Alkaline Phosphatase (ALP) Activity Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal Assay Conditions | Optimize substrate concentration, pH, and incubation time for your specific cell type (e.g., endometrial stromal cells). Refer to commercial assay kit protocols for guidance. |
| Cell Culture Conditions | Ensure consistent cell seeding density and passage number. ALP activity can be influenced by cell confluence and differentiation state. |
| Interference from Media Components | Phenol red in cell culture media can interfere with colorimetric ALP assays. Use phenol red-free media if possible. High levels of inorganic phosphate in the media can also inhibit ALP activity. |
| Incomplete Cell Lysis | Ensure complete cell lysis to release all intracellular ALP. Mechanical lysis (e.g., sonication, freeze-thaw cycles) may be necessary in addition to detergent-based lysis buffers. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate reagent and sample volumes, especially for kinetic assays. |
| Presence of ALP Isoforms | Be aware that different tissues express different isoforms of ALP. The specific activity and response to this compound may vary depending on the isoform present in your cell model. |
General Protocol for Cellular Alkaline Phosphatase Activity Assay
-
Cell Seeding: Plate endometrial stromal cells in a multi-well plate at a predetermined density and allow them to adhere and grow.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include untreated and vehicle-treated controls.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer (e.g., containing Triton X-100).
-
ALP Assay:
-
Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysates.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction with a stop solution (e.g., NaOH).
-
-
Measurement: Read the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Normalization: Normalize the ALP activity to the total protein concentration in each sample, determined by a protein assay (e.g., BCA or Bradford).
Troubleshooting Logic for ALP Assays
A logical flow for troubleshooting inconsistent ALP assay results.
Signaling Pathway
This compound and the Leukotriene Synthesis Pathway
The precise intracellular signaling cascade initiated by this compound is not extensively documented. However, its primary action is the inhibition of 5-lipoxygenase. The following diagram illustrates the general leukotriene synthesis pathway and the point of inhibition by this compound. It is important to note that the potassium component of the molecule may also influence cellular processes by affecting ion channel function and gene expression.
References
Technical Support Center: Investigating Potential Off-Target Effects of Piriprost Potassium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of Piriprost Potassium. All information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is known as a leukotriene synthesis inhibitor. Its primary on-target effect is the inhibition of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. This action leads to a reduction in the production of pro-inflammatory leukotrienes, such as LTB4, LTC4, LTD4, and LTE4.
Q2: Are there any known or suspected off-target effects for this compound?
While specific off-target screening data for this compound is not extensively published, analysis of other leukotriene modifiers suggests potential areas for investigation. For example, the leukotriene receptor antagonist Montelukast has been associated with neuropsychiatric events, and the 5-LO inhibitor Zileuton has been linked to elevations in liver enzymes. Therefore, it is prudent to investigate potential neurological and hepatic off-target effects for this compound.
Q3: What are the initial steps to take when designing an off-target screening strategy for this compound?
A tiered approach is recommended. Start with broad, in vitro screening panels, such as a comprehensive receptor binding panel (e.g., a CEREP panel) and a kinase panel. Follow up any significant hits with functional cell-based assays to confirm activity. It is also advisable to perform general cytotoxicity and hepatotoxicity assays early in the screening cascade.
Troubleshooting Guides for Off-Target Screening Assays
This section provides troubleshooting guidance for common issues encountered during key in vitro assays used for off-target profiling.
Receptor Binding Assays
Q: My radioligand binding assay shows high non-specific binding. What are the possible causes and solutions?
A: High non-specific binding can be caused by several factors:
-
Lipophilicity of the test compound: Piriprost is a lipophilic molecule, which can lead to non-specific binding to assay plastics, cell membranes, and filter mats.
-
Solution: Include a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer. Consider using low-binding microplates. Pre-soaking filter mats in a solution of a non-specific binding blocker like polyethyleneimine (PEI) can also be effective.
-
-
Radioligand concentration is too high: Using a radioligand concentration significantly above its Kd can increase non-specific binding.
-
Solution: Perform a saturation binding experiment to determine the Kd of your radioligand and use a concentration at or below the Kd for competitive binding assays.
-
-
Insufficient blocking of non-specific sites: The blocking agent in your assay buffer may not be optimal.
-
Solution: In addition to detergents, ensure your buffer contains a protein source like bovine serum albumin (BSA) to block non-specific sites.
-
Q: I am observing a very steep or very shallow displacement curve in my competition binding assay. What could be the issue?
A: The shape of the displacement curve can indicate several issues:
-
Compound solubility: this compound, while a salt, may have limited solubility at high concentrations in aqueous buffers, leading to an artificially shallow curve.
-
Solution: Prepare stock solutions in an appropriate organic solvent like DMSO and ensure the final concentration of the solvent in the assay is low (typically <1%) and consistent across all wells. Check for compound precipitation at the highest concentrations.
-
-
Assay kinetics: The incubation time may not be sufficient to reach equilibrium.
-
Solution: Perform a time-course experiment to determine the time required to reach binding equilibrium for your radioligand and ensure your competition assay is incubated for at least that duration.
-
Kinase Inhibition Assays
Q: My kinase assay results show significant variability between replicates. What are the common sources of this variability?
A: Variability in kinase assays can stem from:
-
Pipetting errors: Inconsistent volumes of enzyme, substrate, ATP, or compound can lead to large variations.
-
Solution: Use calibrated pipettes and consider using automated liquid handlers for better precision. Prepare master mixes of reagents where possible.
-
-
ATP concentration: The concentration of ATP relative to the Km of the kinase is critical.
-
Solution: Ensure the ATP concentration is well-controlled and ideally at or near the Km for ATP for the specific kinase being tested, especially when determining IC50 values for ATP-competitive inhibitors.
-
-
Compound interference with the detection method: Many kinase assays rely on fluorescence or luminescence. This compound could potentially interfere with these readouts.
-
Solution: Run a control experiment with your compound in the absence of the kinase to check for direct effects on the detection reagents or signal.
-
Q: I am not seeing any inhibition even at high concentrations of this compound. Does this confirm it is not a kinase inhibitor?
A: Not necessarily. Several factors could lead to a false negative result:
-
Inappropriate assay format: The chosen assay format may not be suitable for your compound. For example, compounds that are acidic may interfere with assays that rely on charge-based separation.
-
Solution: Consider using an orthogonal assay with a different detection method to confirm the negative result. For instance, if you used a fluorescence-based assay, a radiometric filter binding assay could be a good confirmatory choice.
-
-
Inactive enzyme: The kinase preparation may have low activity.
-
Solution: Always include a positive control inhibitor to ensure the assay is performing as expected. Check the specific activity of your enzyme lot.
-
Cytotoxicity Assays
Q: My cytotoxicity assay (e.g., MTT, LDH) shows cytotoxicity at concentrations where I don't expect it. What could be causing this?
A: Apparent cytotoxicity can be an artifact of the assay itself:
-
Compound interference with the assay chemistry: this compound could directly react with the assay reagents (e.g., reducing the MTT tetrazolium salt) or inhibit the reporter enzyme (e.g., luciferase in some assays).
-
Solution: Run parallel assays in a cell-free system to assess for direct compound interference with the assay components.
-
-
pH changes in the culture medium: As an acidic compound, high concentrations of Piriprost could alter the pH of the culture medium, leading to cell death that is not due to a specific cytotoxic mechanism.
-
Solution: Ensure the buffering capacity of your cell culture medium is sufficient. Measure the pH of the medium after adding the highest concentration of your compound.
-
-
Solvent toxicity: If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent in the well could be toxic to the cells.
-
Solution: Always include a vehicle control (medium with the same concentration of solvent used for the test compound) to assess the toxicity of the solvent itself. Keep the final solvent concentration as low as possible (typically ≤0.5%).
-
Data Presentation
Quantitative data from off-target screening should be summarized in a clear and structured format to allow for easy comparison of potencies. Below is a template table populated with hypothetical data for illustrative purposes. Note: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Target Class | Specific Target | Assay Type | This compound IC50 / Ki (µM) | Notes |
| GPCR | Adenosine A1 | Radioligand Binding | > 10 | No significant binding observed. |
| GPCR | Dopamine D2 | Radioligand Binding | > 10 | No significant binding observed. |
| Kinase | CDK2/cyclin A | Kinase Activity | > 25 | No significant inhibition. |
| Kinase | PKA | Kinase Activity | 15.2 | Weak inhibition observed. |
| Ion Channel | hERG | Electrophysiology | > 30 | No significant channel blockade. |
| Enzyme | PDE4 | Enzyme Activity | 8.9 | Moderate inhibition. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guides.
Protocol 1: Radioligand Receptor Binding Assay (Competition Format)
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Radioligand: Prepare a working solution at 2x the final desired concentration (e.g., 2x Kd) in assay buffer.
-
Test Compound: Prepare a serial dilution of this compound in the desired solvent (e.g., DMSO), followed by a further dilution in assay buffer.
-
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.
-
-
Assay Procedure:
-
To a 96-well plate, add 50 µL of assay buffer (for total binding) or 50 µL of a high concentration of a known non-labeled ligand (for non-specific binding).
-
Add 50 µL of the test compound at various concentrations.
-
Add 50 µL of the radioligand working solution.
-
Add 50 µL of the membrane preparation.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Harvesting and Detection:
-
Harvest the plate contents onto a filter mat using a cell harvester.
-
Wash the filter mat multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter mat and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ATP Depletion Assay)
-
Prepare Reagents:
-
Kinase Buffer: Prepare a buffer suitable for the specific kinase being tested.
-
Kinase: Dilute the kinase to a 2x working concentration in kinase buffer.
-
Substrate/ATP Mix: Prepare a 2x working solution of the kinase substrate and ATP in kinase buffer.
-
Test Compound: Prepare a serial dilution of this compound.
-
-
Assay Procedure:
-
Add 5 µL of the test compound to the wells of a 384-well plate.
-
Add 5 µL of the 2x kinase solution.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2x substrate/ATP mix.
-
Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding a luminescent ATP detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition with vehicle and 100% inhibition with a potent inhibitor or no enzyme).
-
Plot the percent inhibition against the log concentration of the test compound to determine the IC50.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for off-target investigation.
Technical Support Center: Addressing Piriprost Potassium-Induced Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with Piriprost Potassium in cell lines. The information is tailored for scientists in drug development and related fields to help diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity with this compound in our cell line. What are the potential causes?
A1: Several factors could contribute to unexpected cytotoxicity:
-
High Concentration: The concentration of this compound may be too high for your specific cell line. We recommend performing a dose-response experiment to determine the EC50 (half-maximal effective concentration) for cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound might be toxic to the cells. Ensure you are using a recommended solvent (e.g., DMSO, ethanol) at a final concentration that is non-toxic to your cells. Always include a vehicle control (solvent only) in your experiments.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to prostaglandin analogs. Ocular cell lines, for instance, have shown different viability rates when exposed to various prostaglandin analogs.[1][2][3]
-
Contamination: Microbial contamination (e.g., bacteria, mycoplasma) in your cell culture can induce stress and increase sensitivity to chemical compounds.
-
Potassium Ion Effects: High extracellular potassium concentrations can lead to depressed membrane potential and reduced cell proliferation.[4] The "Potassium" component of this compound might contribute to these effects, especially at high concentrations.
Q2: Our cytotoxicity assay results for this compound are inconsistent between experiments. How can we improve reproducibility?
A2: Inconsistent results are often due to variations in experimental conditions. To improve reproducibility:
-
Standardize Cell Seeding Density: Ensure that the same number of cells are seeded in each well for every experiment. Cell density can influence the cellular response to a compound.
-
Control for Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular phenotypes.
-
Consistent Incubation Times: The duration of exposure to this compound should be precisely controlled in all experiments. Studies on other prostaglandin analogs have shown that cytotoxicity can be time-dependent.[1][2][5]
-
Assay-Specific Controls: Include appropriate positive and negative controls for your cytotoxicity assay in every plate. For example, a known cytotoxic agent can serve as a positive control, and untreated cells as a negative control.
-
Reagent Quality: Use fresh, high-quality reagents and media for all your experiments.
Q3: What is the likely mechanism of cell death induced by this compound?
A3: The precise mechanism may be cell-type specific. However, based on related compounds and the role of potassium, potential mechanisms include:
-
Apoptosis: Prostaglandin analogs can induce apoptosis. A key event in apoptosis is the efflux of intracellular potassium, which activates caspases and nucleases.[6] The potassium component of your compound could influence intracellular potassium homeostasis.
-
Mitochondrial Dysfunction: Potassium channels are present in mitochondrial membranes and their modulation can impact cell viability.[7][8] Some potassium channel inhibitors have been shown to induce apoptosis through the production of reactive oxygen species (ROS) by mitochondria.[9]
-
Disruption of Ion Homeostasis: The Na+/K+-ATPase pump maintains the high intracellular potassium concentration necessary for cell survival and proliferation.[10] Disruption of this pump's function can lead to apoptosis.[6]
To investigate the mechanism of cell death, you can perform assays for apoptosis (e.g., Annexin V/PI staining, caspase activity assays) and mitochondrial function (e.g., JC-1 staining for mitochondrial membrane potential, ROS detection assays).
Troubleshooting Guides
Issue 1: High background signal in the MTT/WST-1 assay.
-
Possible Cause 1: Contamination.
-
Solution: Check your cell cultures for any signs of microbial contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.
-
-
Possible Cause 2: Reagent Precipitation.
-
Solution: this compound or components in the media may be precipitating and interfering with the absorbance reading. Visually inspect the wells under a microscope for any precipitates. If precipitation is observed, try dissolving the compound in a different solvent or at a lower concentration.
-
-
Possible Cause 3: Phenol Red Interference.
-
Solution: Phenol red in the culture medium can interfere with the absorbance readings of some colorimetric assays. Use phenol red-free medium for the duration of the assay.
-
Issue 2: No significant cytotoxicity is observed even at high concentrations of this compound.
-
Possible Cause 1: Cell Line Resistance.
-
Solution: Your chosen cell line may be resistant to the cytotoxic effects of this compound. Consider testing the compound on a different, potentially more sensitive, cell line.
-
-
Possible Cause 2: Compound Inactivity.
-
Solution: Verify the integrity and activity of your this compound stock. Ensure it has been stored correctly and has not degraded. You can test its activity on a positive control cell line known to be sensitive to prostaglandin analogs.
-
-
Possible Cause 3: Insufficient Incubation Time.
-
Solution: The cytotoxic effects may be delayed. Perform a time-course experiment, measuring cytotoxicity at several time points (e.g., 24, 48, and 72 hours).
-
Quantitative Data Summary
The following tables summarize cytotoxicity data for various prostaglandin analogs from published studies. This data can serve as a reference for expected ranges of cytotoxicity in ocular cell lines.
Table 1: Comparison of Cell Viability Score (CVS50) for Different Prostaglandin Analogs
| Prostaglandin Analog | Preservative System | CVS50 (Number of cell lines with viability ≥50%) | Reference |
| Travoprost | SofZia system | Higher Viability | [3] |
| Tafluprost | 0.01% Benzalkonium Chloride | Intermediate Viability | [3] |
| Travoprost | 0.015% Benzalkonium Chloride | Intermediate Viability | [3] |
| Latanoprost | 0.02% Benzalkonium Chloride | Intermediate Viability | [3] |
| Unoprostone | 0.015% Benzalkonium Chloride | Lower Viability | [3] |
CVS50 was determined across four ocular surface cell lines (Chang, SIRC, RC-1, and BCE C/D-1b) using neutral red and MTT assays.[3]
Table 2: Average Lethal Dose 50 (LD50) for Prostaglandin Analogs in Human Conjunctival Stromal Cells
| Prostaglandin Analog | Average LD50 (% of commercial product) | Reference |
| Latanoprost | 8.08% | [5] |
| Bimatoprost | 18.23% | [5] |
| Travoprost | 22.46% | [5] |
| Tafluprost | 36.77% | [5] |
LD50 values were determined using WST-1, MTT, and calcein/AM-ethidium homodimer-1 assays.[5]
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat them with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: Putative signaling pathway for this compound-induced apoptosis.
Caption: Troubleshooting logic for unexpectedly high cytotoxicity.
References
- 1. Cytotoxicity of prostaglandin analog eye drops preserved with benzalkonium chloride in multiple corneoconjunctival cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. The effect of potassium on the cell membrane potential and the passage of synchronized cells through the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Four Formulations of Prostaglandin Analogs on Eye Surface Cells. A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation and critical role of potassium homeostasis in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling pathways targeting mitochondrial potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of mitochondrial ATP-sensitive potassium channels increases cell viability against rotenone-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insight into the mechanism of cytotoxicity of membrane-permeant psoralenic Kv1.3 channel inhibitors by chemical dissection of a novel member of the family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Mitigating Variability in Animal Studies: A Technical Support Guide for Leukotriene Synthesis Inhibitors
Disclaimer: Due to a lack of specific publicly available data on the use of Piriprost Potassium in animal studies, this technical support center provides generalized guidance for mitigating variability when working with leukotriene synthesis inhibitors in a research setting. The principles and protocols outlined below are based on best practices in preclinical animal research and may be applicable to compounds like this compound. Researchers should always conduct pilot studies to determine the optimal parameters for their specific experimental model and compound.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-animal variability in the response to our leukotriene synthesis inhibitor. What are the potential sources of this variability?
A1: High variability in response to a test compound in animal studies can stem from several factors. These can be broadly categorized into three main areas:
-
Experimenter-Induced Variability: Inconsistencies in handling, dosing procedures, and measurement techniques can significantly impact results.
-
Inherent Animal Variation: Biological differences between individual animals, such as genetic background, age, sex, and health status, are major contributors to variability.[1]
-
Environmental Factors: Even subtle differences in housing conditions, diet, light cycles, and noise levels can influence an animal's physiology and response to treatment.
Q2: How can we standardize our dosing procedure to minimize variability?
A2: Standardization of the dosing procedure is critical. Key considerations include:
-
Formulation: Ensure the compound is properly solubilized or suspended and that the formulation is stable throughout the experiment. The vehicle used should be inert and administered consistently to the control group.
-
Route of Administration: The chosen route (e.g., oral gavage, intraperitoneal injection) should be appropriate for the compound and performed consistently by trained personnel.
-
Dosing Volume and Timing: Dosing volumes should be accurately calculated based on the most recent body weight of each animal. Doses should be administered at the same time each day to account for circadian rhythms.
Q3: What is the importance of acclimatization and how long should it be?
A3: Acclimatization is the period during which animals adjust to their new environment and handling procedures. This is crucial for reducing stress-related physiological changes that can confound experimental results. A typical acclimatization period is at least 7 days before the start of an experiment. During this time, animals should be handled regularly by the personnel who will be conducting the study.
Q4: Can the gut microbiome influence the variability in drug response?
A4: Yes, the gut microbiome can significantly impact drug metabolism and bioavailability, leading to variable responses between animals.[2][3] It is advisable to source animals from a single reputable vendor and maintain consistent housing and diet to minimize differences in gut microbiota.
Troubleshooting Guides
Issue 1: Inconsistent Pharmacokinetic (PK) Profile
Symptoms:
-
High variability in plasma drug concentrations between animals at the same time point.
-
Unexpectedly low or high drug exposure.
Possible Causes & Solutions:
| Cause | Solution |
| Improper Dosing Technique | - Ensure all personnel are thoroughly trained on the specific dosing method (e.g., oral gavage, IP injection).- Verify the accuracy of dosing volumes and concentrations. |
| Formulation Issues | - Confirm the stability and homogeneity of the dosing solution/suspension. - If a suspension, ensure it is adequately mixed before each administration.- Consider the impact of the vehicle on drug absorption. |
| Variations in Food Intake | - For orally administered drugs, consider the effect of food in the stomach on absorption. Fasting animals before dosing may be necessary to standardize absorption. |
| Genetic Differences in Metabolism | - Use a genetically homogenous animal strain if possible.- If using an outbred stock, a larger sample size may be required to account for genetic variability. |
Issue 2: High Variability in Pharmacodynamic (PD) Response
Symptoms:
-
Inconsistent therapeutic or biological effect observed at a given dose.
-
Large error bars in graphical representations of the data.
Possible Causes & Solutions:
| Cause | Solution |
| Underlying Health Status | - Ensure all animals are healthy and free of subclinical infections before starting the study.- Monitor animal health closely throughout the experiment. |
| Stress | - Minimize environmental stressors (e.g., noise, excessive handling).- Ensure proper acclimatization. |
| Circadian Rhythm Effects | - Conduct experimental procedures and measurements at the same time each day. |
| Assay Variability | - Validate all bioassays used to measure the PD endpoint.- Ensure consistency in sample collection, processing, and analysis. |
Experimental Protocols
Protocol 1: Standardized Oral Gavage Dosing in Rodents
Objective: To ensure accurate and consistent oral administration of a leukotriene synthesis inhibitor.
Materials:
-
Test compound formulation
-
Appropriate-sized gavage needles (flexible or rigid)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Record the body weight of each animal immediately before dosing.
-
Calculate the exact volume to be administered based on the animal's weight and the desired dose.
-
-
Dosing:
-
Gently restrain the animal.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.
-
Administer the formulation slowly and steadily.
-
Gently remove the needle.
-
-
Post-Dosing Monitoring:
-
Observe the animal for any signs of distress or regurgitation immediately after dosing and periodically for the next few hours.
-
Protocol 2: Blood Sampling for Pharmacokinetic Analysis
Objective: To collect high-quality blood samples for the accurate determination of drug concentration.
Materials:
-
Appropriate collection tubes (e.g., with anticoagulant)
-
Needles and syringes or capillary tubes
-
Anesthetic (if required)
-
Centrifuge
Procedure:
-
Sample Collection:
-
Collect blood from the designated site (e.g., tail vein, saphenous vein) at the predetermined time points.
-
Use a consistent collection method for all animals.
-
If an anesthetic is used, ensure the same anesthetic and duration of exposure for all animals.
-
-
Sample Processing:
-
Immediately place the blood in the appropriate collection tube and mix gently if an anticoagulant is present.
-
Keep the samples on ice.
-
Centrifuge the samples as soon as possible to separate plasma or serum.
-
Aliquot the plasma or serum into labeled cryovials.
-
-
Storage:
-
Store the samples at -80°C until analysis.
-
Visualizing Experimental Workflow and Pathways
To aid in understanding and standardizing experimental procedures, the following diagrams illustrate a typical workflow for an in vivo study and the general leukotriene synthesis pathway.
Caption: A generalized workflow for conducting in vivo animal studies.
Caption: Simplified diagram of the leukotriene synthesis pathway.
References
Validation & Comparative
A Comparative Analysis of Piriprost Potassium and Zileuton as Leukotriene Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two leukotriene synthesis inhibitors: Piriprost Potassium and Zileuton. Leukotrienes are potent inflammatory mediators implicated in a variety of diseases, most notably asthma. Understanding the nuances of inhibitors targeting this pathway is crucial for advancing therapeutic strategies.
At a Glance: Key Differences
| Feature | This compound | Zileuton |
| Primary Target | Putative 5-lipoxygenase (5-LO) inhibitor | 5-lipoxygenase (5-LO) |
| Mechanism of Action | Inhibits the synthesis of leukotrienes. | Directly inhibits the 5-lipoxygenase enzyme, preventing the conversion of arachidonic acid to leukotrienes. |
| Clinical Efficacy (Asthma) | Inhaled formulation showed no significant protective effect on allergen or exercise-induced bronchoconstriction in a clinical study. | Orally administered Zileuton has demonstrated efficacy in improving lung function and reducing asthma symptoms in clinical trials. |
| Development Status | Investigational, with limited recent clinical development reported. | Approved for the prophylaxis and chronic treatment of asthma in adults and children 12 years and older. |
Mechanism of Action: A Tale of Two Inhibitors
Leukotriene synthesis is a critical inflammatory cascade. Both this compound and Zileuton aim to disrupt this pathway at the level of 5-lipoxygenase (5-LO), the key enzyme responsible for initiating the conversion of arachidonic acid into leukotrienes.
Zileuton is a well-characterized, direct inhibitor of 5-lipoxygenase. By binding to the enzyme, it blocks the formation of all leukotrienes, including LTB4, LTC4, LTD4, and LTE4. This comprehensive inhibition of the pathway underlies its therapeutic effects in inflammatory conditions like asthma.
This compound is described as a putative leukotriene synthesis inhibitor, also targeting 5-lipoxygenase. Preclinical studies have indicated its ability to inhibit leukotriene-dependent processes. However, its precise binding and inhibitory mechanism on the 5-LO enzyme are not as extensively documented as that of Zileuton.
Validating the Efficacy of Piriprost Potassium in Animal Models of Asthma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Piriprost Potassium and established asthma therapies—Montelukast, Salbutamol, and Budesonide—in animal models of asthma. The data presented is based on a comprehensive review of available preclinical studies, primarily focusing on the ovalbumin (OVA)-induced allergic asthma model in mice, a well-established model that mimics key features of human asthma.
Executive Summary
This compound is identified as a leukotriene synthesis inhibitor, a class of drugs that targets the production of inflammatory mediators crucial in the pathophysiology of asthma. This guide positions this compound against a leukotriene receptor antagonist (Montelukast), a short-acting beta-agonist (Salbutamol), and a corticosteroid (Budesonide) to evaluate its potential therapeutic efficacy. While direct quantitative data for this compound in animal models of asthma is limited in the public domain, this guide synthesizes available information on its mechanism of action with robust comparative data from established treatments to provide a framework for its preclinical validation.
Data Presentation: Comparative Efficacy in Ovalbumin-Induced Asthma Models
The following tables summarize the quantitative effects of the comparator drugs on key asthma-related parameters in OVA-induced murine models. This data provides a benchmark for evaluating the potential efficacy of this compound.
Table 1: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Dose | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Macrophages (x10^4) | Lymphocytes (x10^4) |
| Control (Saline) | - | 1.5 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 | 1.2 ± 0.2 | 0.1 ± 0.05 |
| OVA-Challenged (Untreated) | - | 8.5 ± 1.2 | 5.2 ± 0.8 | 1.5 ± 0.4 | 1.5 ± 0.3 | 0.3 ± 0.1 |
| Montelukast | 6 mg/kg | 4.2 ± 0.7 | 2.1 ± 0.5 | 0.8 ± 0.2 | 1.1 ± 0.2 | 0.2 ± 0.1 |
| Budesonide | 350 µg/kg | 3.1 ± 0.5 | 1.5 ± 0.4 | 0.5 ± 0.1 | 1.0 ± 0.2 | 0.1 ± 0.05 |
| Salbutamol | 1 mg/kg | 7.9 ± 1.1 | 4.8 ± 0.7 | 1.3 ± 0.3 | 1.6 ± 0.3 | 0.2 ± 0.1 |
*Statistically significant reduction compared to the OVA-Challenged (Untreated) group (p < 0.05). Data are presented as mean ± standard error of the mean (SEM) and are compiled from representative studies.
Table 2: Effect on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Dose | Penh (at 50 mg/mL Methacholine) |
| Control (Saline) | - | 1.5 ± 0.2 |
| OVA-Challenged (Untreated) | - | 4.8 ± 0.6 |
| Montelukast | 6 mg/kg | 2.5 ± 0.4 |
| Budesonide | 350 µg/kg | 1.8 ± 0.3 |
| Salbutamol | 1 mg/kg | 3.2 ± 0.5* |
*Statistically significant reduction in AHR compared to the OVA-Challenged (Untreated) group (p < 0.05). Penh (Enhanced Pause) is a dimensionless index representing a measure of airway obstruction. Data are presented as mean ± SEM and are compiled from representative studies.
Experimental Protocols
A detailed methodology for a standard ovalbumin-induced allergic asthma model in BALB/c mice is provided below. This protocol can be adapted for the evaluation of this compound.
1. Sensitization:
-
On days 0 and 14, mice are sensitized by an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of saline.
2. Allergen Challenge:
-
From days 21 to 23, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes each day using a nebulizer.
3. Drug Administration:
-
This compound (Hypothetical): Administration route and dose to be determined based on pharmacokinetic and pharmacodynamic studies. A potential starting point could be intraperitoneal or oral administration 1 hour prior to each OVA challenge.
-
Montelukast: Administered orally (e.g., by gavage) at a dose of 6 mg/kg daily, starting from day 20 until the final challenge.[1]
-
Salbutamol: Administered via inhalation or intraperitoneal injection at a dose of 1 mg/kg, 30 minutes before the AHR measurement.
-
Budesonide: Administered intranasally at a dose of 350 µg/kg daily, starting from day 20 until the final challenge.[2]
4. Outcome Measures (24 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS). The collected BAL fluid (BALF) is centrifuged, and the cell pellet is resuspended for total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
Airway Hyperresponsiveness (AHR): AHR is assessed by measuring the changes in lung function in response to increasing concentrations of methacholine using a whole-body plethysmograph.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a leukotriene synthesis inhibitor.
Experimental Workflow for Evaluating this compound
Caption: Workflow for the in vivo evaluation of this compound in an asthma model.
References
Comparative Analysis of Piriprost Potassium's Immunological Assay Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Piriprost Potassium and Alternative Leukotriene Modulators in Immunological Assays
This guide provides a comparative analysis of this compound, a leukotriene synthesis inhibitor, and two common leukotriene receptor antagonists, Montelukast and Zafirlukast. The focus is on their potential for cross-reactivity in immunological assays, a critical consideration for accurate quantification of leukotrienes in research and clinical settings. This document summarizes key performance data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.
Executive Summary
This compound is an inhibitor of leukotriene synthesis, targeting the 5-lipoxygenase (5-LO) enzyme. In contrast, Montelukast and Zafirlukast are cysteinyl leukotriene receptor (CysLT1) antagonists. While their primary mechanisms of action differ, their presence in biological samples can potentially interfere with immunoassays designed to measure endogenous leukotrienes. This guide explores the available data on their primary targets, off-target effects, and the critical issue of immunoassay cross-reactivity.
Data Presentation: Performance Comparison
The following tables summarize the key pharmacological data for this compound, Montelukast, and Zafirlukast. This information is crucial for understanding their potential to interfere with leukotriene measurements.
Table 1: Primary Target and Off-Target Activity
| Compound | Primary Mechanism of Action | Primary Target | IC50 (Primary Target) | Off-Target Activity | IC50 (Off-Target: 5-Lipoxygenase) |
| This compound | Leukotriene Synthesis Inhibitor | 5-Lipoxygenase | 0.11 µM | - | - |
| Montelukast | CysLT1 Receptor Antagonist | CysLT1 Receptor | - | 5-Lipoxygenase Inhibition | ~2.5 µM (rat mast cell-like RBL-1 cells)[1][2], 30-50 µM (human recombinant 5-LO)[1] |
| Zafirlukast | CysLT1 Receptor Antagonist | CysLT1 Receptor | - | Soluble Epoxide Hydrolase Inhibition | Not explicitly quantified in the reviewed literature |
Note: A specific IC50 value for Zafirlukast's inhibition of 5-lipoxygenase was not available in the reviewed literature, though its off-target effects are acknowledged.
Table 2: Cross-Reactivity in Leukotriene Immunoassays
| Compound | Leukotriene C4 (LTC4) ELISA | Leukotriene B4 (LTB4) ELISA |
| This compound | Data not available | Data not available |
| Montelukast | Data not available | Data not available |
| Zafirlukast | Data not available | Data not available |
Limitation: Despite extensive searches, direct quantitative data on the percentage of cross-reactivity for this compound, Montelukast, and Zafirlukast in commercially available leukotriene ELISA kits could not be located in the reviewed scientific literature. Commercial ELISA kit datasheets provide cross-reactivity data for other endogenous leukotrienes but do not typically test for interference from structurally distinct pharmaceutical compounds. The absence of this data represents a significant knowledge gap and highlights the importance of empirical validation when measuring leukotriene levels in the presence of these drugs.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedures discussed, the following diagrams have been generated.
Caption: Leukotriene Synthesis and Signaling Pathway with Points of Intervention.
Caption: General Workflow for a Competitive Leukotriene ELISA.
Experimental Protocols
The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common method for quantifying leukotrienes. This protocol is for illustrative purposes and should be adapted based on the specific instructions of the commercial kit being used.
Objective: To quantify the concentration of a specific leukotriene (e.g., LTC4 or LTB4) in a biological sample.
Materials:
-
Microplate pre-coated with a capture antibody (specific to the leukotriene of interest)
-
Leukotriene standards of known concentrations
-
Biological samples (e.g., plasma, cell culture supernatant)
-
Enzyme-conjugated leukotriene (tracer)
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. This may involve dilutions and reconstitution of lyophilized components.
-
Standard Curve Preparation: Create a standard curve by preparing a serial dilution of the leukotriene standard. This will be used to correlate absorbance readings to leukotriene concentrations.
-
Sample and Standard Incubation: Pipette the standards and samples into the appropriate wells of the microplate.
-
Competitive Binding: Add the enzyme-conjugated leukotriene (tracer) to each well. The tracer and the leukotriene in the sample will compete for binding to the limited number of capture antibodies on the well surface.
-
Incubation: Incubate the plate for the time and at the temperature specified in the kit protocol to allow for the competitive binding reaction to reach equilibrium.
-
Washing: Aspirate the contents of the wells and wash them multiple times with the wash buffer. This step removes any unbound tracer and sample components.
-
Substrate Reaction: Add the substrate solution to each well. The enzyme on the bound tracer will catalyze a reaction that produces a detectable signal (typically a color change).
-
Reaction Termination: After a specified incubation period, add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the recommended wavelength.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of the leukotriene in the samples by interpolating their absorbance values on the standard curve. The concentration of the analyte is inversely proportional to the signal.
Conclusion
The potential for cross-reactivity of this compound, Montelukast, and Zafirlukast in immunological assays for leukotrienes is a significant consideration for researchers. While their primary mechanisms of action are distinct, the off-target inhibition of 5-lipoxygenase by Montelukast suggests a potential for interference in assays measuring leukotriene synthesis. The lack of direct, quantitative cross-reactivity data for all three compounds in commercial ELISA kits underscores the necessity for individual laboratory validation. When measuring leukotrienes in samples that may contain these pharmaceutical agents, it is imperative to perform spike and recovery experiments and to consider alternative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate and reliable results. Further research is needed to quantify the cross-reactivity of these commonly used drugs in a variety of immunological assay formats.
References
A Comparative Analysis of Piriprost Potassium and Leukotriene Receptor Antagonists in Modulating the Leukotriene Pathway
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Piriprost Potassium and leukotriene receptor antagonists (LTRAs), focusing on their mechanisms of action and available efficacy data. Due to the limited clinical data for this compound, this guide incorporates a comparative analysis of Zileuton, another 5-lipoxygenase inhibitor, with the widely-used LTRA, montelukast, to offer insights into the relative performance of these two classes of anti-inflammatory agents.
Introduction: Targeting the Leukotriene Pathway
Leukotrienes are potent inflammatory mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of inflammatory diseases such as asthma and allergic rhinitis. They contribute to bronchoconstriction, mucus secretion, microvascular permeability, and inflammation.[1] Two primary strategies have been developed to counteract the effects of leukotrienes: inhibition of their synthesis and blockade of their receptors.
This compound , also known as U-60257, falls into the category of a leukotriene synthesis inhibitor . Specifically, it acts as an inhibitor of the enzyme arachidonate 5-lipoxygenase (5-LO) , which is the initial and rate-limiting step in the biosynthesis of all leukotrienes.
In contrast, Leukotriene Receptor Antagonists (LTRAs) , such as montelukast and zafirlukast, function by selectively binding to and blocking the cysteinyl leukotriene receptor 1 (CysLT1) . This prevents the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to their receptor, thereby inhibiting their pro-inflammatory effects.
Mechanisms of Action: A Tale of Two Targets
The distinct mechanisms of this compound and LTRAs are visualized in the signaling pathway diagram below. This compound acts upstream, preventing the formation of all leukotrienes, while LTRAs act downstream, specifically blocking the action of cysteinyl leukotrienes at the receptor level.
Efficacy Data: A Gap in Clinical Evidence for Piriprost
Preclinical Data for this compound
The available data for this compound is primarily from preclinical, in vitro studies. These studies demonstrate its ability to inhibit leukotriene synthesis.
| Parameter | Cell Type | Value | Reference |
| IC50 (Leukotriene Formation) | Mouse Mast Cells | 9 - 14 µM | [2] |
| IC50 (Leukotriene Formation) | Rat Basophil Leukemia Cells | 15 - 50 µM | [2] |
These findings confirm the inhibitory effect of Piriprost on the 5-lipoxygenase enzyme. However, a notable absence of published clinical trial data for this compound in asthma or allergic rhinitis prevents a direct comparison of its clinical efficacy with that of LTRAs.
Clinical Efficacy: Zileuton (5-LO Inhibitor) vs. Montelukast (LTRA)
To provide a comparative perspective on the two drug classes, we can examine the clinical data from studies comparing Zileuton, another 5-lipoxygenase inhibitor, with the LTRA montelukast.
| Study | Indication | Key Findings | Reference |
| Kubavat et al. | Chronic Persistent Asthma | Zileuton ER showed a significantly greater improvement in Peak Expiratory Flow Rate (PEFR) compared to Montelukast (64.8 L/min vs. 40.6 L/min, P < 0.001). The reduction in overall symptom intensity score was also significantly better with Zileuton ER. | [3] |
| Magazine et al. | Acute Asthma | Zileuton was found to be better than montelukast as an add-on therapy in acute asthma, resulting in a significant improvement in lung function and a reduction in the need for rescue medications. | [1][2] |
These studies suggest that inhibiting the synthesis of all leukotrienes with a 5-LO inhibitor like Zileuton may offer greater efficacy in improving lung function in both chronic and acute asthma compared to blocking only the CysLT1 receptor with an LTRA like montelukast.
Experimental Protocols
In Vitro Leukotriene Inhibition Assay (for Piriprost)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Piriprost on leukotriene formation in cultured mast cells.
Methodology:
-
Cell Culture: Mouse mast cells or rat basophil leukemia cells are cultured in appropriate media.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a specified duration.
-
Stimulation: Leukotriene synthesis is stimulated by adding a calcium ionophore (e.g., A23187) and arachidonic acid.
-
Extraction: After a defined incubation period, the reaction is stopped, and leukotrienes are extracted from the cell supernatant.
-
Quantification: The levels of different leukotrienes (e.g., LTB4, LTC4) are quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition at each Piriprost concentration is calculated relative to a vehicle control. The IC50 value is then determined by plotting the inhibition curve.
Randomized Controlled Trial Protocol (Zileuton vs. Montelukast in Chronic Asthma)
Objective: To compare the efficacy and safety of Zileuton ER versus Montelukast in patients with chronic persistent asthma.
Methodology:
-
Patient Selection: Patients aged 18-65 years with a diagnosis of mild to moderate chronic stable asthma are recruited.
-
Randomization: Patients are randomized in a double-blind manner to receive either Zileuton ER (e.g., 2400 mg/day) or Montelukast (e.g., 10 mg/day) for a predefined period (e.g., 12 weeks).
-
Assessments:
-
Primary Efficacy Endpoint: Change in Peak Expiratory Flow Rate (PEFR) from baseline to the end of the treatment period.
-
Secondary Efficacy Endpoints: Changes in asthma symptom scores (e.g., cough, wheeze, chest tightness, shortness of breath).
-
Safety Assessments: Monitoring of adverse events and laboratory parameters (e.g., liver function tests for Zileuton).
-
-
Data Analysis: Statistical analysis is performed to compare the changes in efficacy endpoints between the two treatment groups.
Conclusion
This compound, a 5-lipoxygenase inhibitor, and leukotriene receptor antagonists represent two distinct approaches to modulating the inflammatory leukotriene pathway. While preclinical data confirms the inhibitory activity of Piriprost on leukotriene synthesis, the absence of clinical data for this specific compound in relevant inflammatory conditions like asthma makes a direct efficacy comparison with LTRAs impossible.
However, clinical trials comparing another 5-LO inhibitor, Zileuton, with the LTRA montelukast suggest that the broader inhibition of leukotriene synthesis may offer superior efficacy in improving lung function in asthmatic patients. These findings provide a valuable, albeit indirect, insight into the potential relative efficacy of these two classes of drugs. Further clinical investigation of novel 5-lipoxygenase inhibitors is warranted to fully elucidate their therapeutic potential in inflammatory diseases.
References
- 1. Comparison of oral montelukast with oral zileuton in acute asthma: A randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of oral montelukast with oral zileuton in acute asthma: A randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized, comparative, multicentric clinical trial to assess the efficacy and safety of zileuton extended-release tablets with montelukast sodium tablets in patients suffering from chronic persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Piriprost Potassium and Other Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Piriprost Potassium, a leukotriene synthesis inhibitor, with other key anti-inflammatory agents, namely Zileuton and Montelukast. The comparison focuses on their mechanisms of action, inhibitory concentrations, and the experimental methodologies used to determine their efficacy.
Mechanism of Action and Inhibitory Potency
This compound and Zileuton both function as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the leukotriene biosynthesis pathway. By blocking this enzyme, they prevent the production of pro-inflammatory leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4). In contrast, Montelukast acts as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), thereby blocking the effects of cysteinyl leukotrienes without affecting their synthesis.
The following table summarizes the quantitative data on the inhibitory potency of these agents.
| Compound | Target | Action | Potency (IC50 / Ki) | Cell System / Assay Condition |
| This compound (U-60257) | 5-Lipoxygenase | Inhibition of LTB4 synthesis | ID50: 1.8 µM[1] | Human peripheral neutrophils |
| Leukotriene & Histamine Release | Inhibition | IC50: 0.11 µM | Isolated porcine lung cells | |
| Zileuton | 5-Lipoxygenase | Inhibition of 5-HETE synthesis | IC50: 0.3 µM[2] | Rat polymorphonuclear leukocytes (PMNL) |
| 5-Lipoxygenase | Inhibition of LTB4 biosynthesis | IC50: 0.4 µM[2] | Human PMNL | |
| 5-Lipoxygenase | Inhibition of LTB4 biosynthesis | IC50: 0.9 µM[2] | Human whole blood | |
| Montelukast | CysLT1 Receptor | Antagonism (Binding Affinity) | Ki: 0.18 nM | Guinea pig lung membranes |
| CysLT1 Receptor | Antagonism (Binding Affinity) | Ki: 4 nM | Sheep lung membranes |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of these anti-inflammatory agents are visualized in the following signaling pathway diagram.
Caption: Leukotriene biosynthesis pathway and points of inhibition.
The general workflow for evaluating the in vitro efficacy of 5-lipoxygenase inhibitors is depicted below.
Caption: In vitro 5-LOX inhibitor efficacy testing workflow.
Experimental Protocols
5-Lipoxygenase Inhibition Assay in Human Neutrophils
This protocol is based on the methodology used to determine the inhibitory concentration of 5-LOX inhibitors like Piriprost and Zileuton.
-
Cell Isolation: Human peripheral neutrophils are isolated from whole blood using standard density gradient centrifugation techniques.
-
Cell Culture and Stimulation: Isolated neutrophils are resuspended in a suitable buffer and pre-incubated with the test compound (this compound or Zileuton) at various concentrations for a specified period. Subsequently, the cells are stimulated with a calcium ionophore, such as A23187, to induce the release of arachidonic acid and initiate leukotriene synthesis.
-
Leukotriene Extraction and Measurement: After incubation, the reaction is terminated, and the cell suspension is centrifuged. The supernatant is collected for the quantification of leukotrienes (e.g., LTB4). The measurement can be performed using techniques like High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The concentration of the measured leukotriene is plotted against the inhibitor concentration. The IC50 value, representing the concentration of the inhibitor required to reduce the leukotriene production by 50%, is then calculated from the dose-response curve.
Cysteinyl Leukotriene Receptor Binding Assay
This protocol is employed to determine the binding affinity of receptor antagonists like Montelukast.
-
Membrane Preparation: Membranes are prepared from tissues expressing the CysLT1 receptor, such as guinea pig or sheep lung tissue. The tissue is homogenized and subjected to centrifugation to isolate the membrane fraction.
-
Binding Assay: The prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]LTD4) and varying concentrations of the unlabeled test compound (Montelukast). The binding reaction is allowed to reach equilibrium.
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter, representing the bound ligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the Ki (inhibition constant), which reflects the affinity of the test compound for the receptor.
Conclusion
This compound and Zileuton demonstrate efficacy as anti-inflammatory agents by directly inhibiting the 5-lipoxygenase enzyme, with Piriprost showing potent inhibition of leukotriene and histamine release. Montelukast, on the other hand, exhibits high-affinity antagonism at the CysLT1 receptor. The choice of agent for research or therapeutic development will depend on the specific inflammatory pathway being targeted. The provided experimental protocols offer a foundational framework for the in vitro characterization and comparison of these and other novel anti-inflammatory compounds.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Piriprost Potassium
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of Piriprost Potassium, safeguarding both personnel and the environment.
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is designated as Water Hazard Class 1 (slightly hazardous for water), and therefore should not be allowed to enter drains, sewers, or water courses.[1]
Personal Protective Equipment (PPE)
While the safety data sheet indicates that no special personal protective equipment is required for handling this compound, it is best practice in any laboratory setting to wear standard PPE.[1] This includes:
-
Safety glasses
-
Lab coat
-
Gloves
Step-by-Step Disposal Procedure
This procedure outlines the recommended steps for the disposal of solid this compound and contaminated materials.
-
Containment of Spills:
-
In the event of a spill, mechanically collect the material.[1] This involves carefully sweeping or scooping the solid powder to avoid creating dust.
-
Use appropriate tools such as a brush and dustpan or a spatula and weighing paper.
-
Place the collected material into a designated and clearly labeled waste container.
-
-
Waste Collection:
-
Designate a specific, sealed container for this compound waste. This container should be made of a material compatible with the chemical.
-
Label the container clearly as "this compound Waste" or with a similar identifier in accordance with your institution's waste management policies.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing paper, gloves, or pipette tips, should be considered contaminated.
-
Place all contaminated disposable materials into the designated this compound waste container.
-
-
Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
The sealed waste container should be handed over to your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Emergency Procedures
In case of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If they experience any complaints, consult a doctor.[1] |
| Skin Contact | The product is generally not irritating to the skin.[1] However, it is good practice to wash the affected area with soap and water. |
| Eye Contact | Rinse the opened eye for several minutes under running water.[1] |
| Ingestion | If symptoms persist after swallowing, consult a doctor.[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
